Product packaging for Stearoyl chloride(Cat. No.:CAS No. 112-76-5)

Stearoyl chloride

Cat. No.: B042655
CAS No.: 112-76-5
M. Wt: 302.9 g/mol
InChI Key: WTBAHSZERDXKKZ-UHFFFAOYSA-N
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Description

Stearoyl chloride is a key organic reagent and a critical building block in synthetic organic chemistry and biochemistry research. Its primary value lies in its role as a potent acylating agent, specifically introducing the stearoyl (C17H35CO-) group into target molecules. This long, saturated fatty acid chain is essential for modulating the physicochemical properties of the resulting compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35ClO B042655 Stearoyl chloride CAS No. 112-76-5

Properties

IUPAC Name

octadecanoyl chloride
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InChI

InChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3
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InChI Key

WTBAHSZERDXKKZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)Cl
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Molecular Formula

C18H35ClO
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DSSTOX Substance ID

DTXSID9051583
Record name Octadecanoyl chloride
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Molecular Weight

302.9 g/mol
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Physical Description

Liquid, mp = 23 deg C; [HSDB] Slightly viscous liquid; mp = 18-22 deg C; [MSDSonline] White solid; mp = 21 deg C; [MSDSonline]
Record name Octadecanoyl chloride
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Record name Stearoyl chloride
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Boiling Point

215 °C @ 15 MM HG
Record name STEAROYL CHLORIDE
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Solubility

SOL IN HOT ALCOHOL, SOL IN HYDROCARBONS AND ETHERS
Record name STEAROYL CHLORIDE
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CAS No.

112-76-5
Record name Stearoyl chloride
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Record name STEAROYL CHLORIDE
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Melting Point

23 °C
Record name STEAROYL CHLORIDE
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Synthetic Methodologies and Mechanistic Insights for Stearoyl Chloride Production

Advanced Synthesis Routes for Stearoyl Chloride

The transformation of stearic acid into its more reactive acyl chloride counterpart can be achieved through several synthetic pathways. The choice of method often depends on factors such as desired purity, scale of reaction, and economic viability.

C₁₇H₃₅COOH + SOCl₂ → C₁₇H₃₅COCl + SO₂ + HCl

The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters.

Temperature: The reaction is typically initiated at a low temperature, around 0-5 °C, during the dropwise addition of thionyl chloride to stearic acid. google.com Following the initial addition, the temperature is raised to 85-95 °C and the mixture is refluxed for approximately 2 hours to drive the reaction to completion. google.com

Reflux Conditions: Refluxing the reaction mixture is crucial for ensuring that the reactants are thoroughly mixed and that the reaction proceeds at a sufficient rate. google.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved during this stage and can be removed from the reaction vessel. libretexts.orggoogle.com

Molar Ratio: The stoichiometry of the reactants plays a significant role in the reaction's success. An excess of thionyl chloride is often used to ensure the complete conversion of stearic acid. pjoes.com For instance, a mass ratio of stearic acid to thionyl chloride of 1:1.8-3 has been reported. google.com In some procedures, the molar ratio of stearic acid to thionyl chloride is maintained at approximately 1:1.11. epo.org

Table 1: Optimized Reaction Parameters for Thionyl Chloride-Mediated this compound Synthesis

Parameter Value Reference
Initial Temperature 0-5 °C google.com
Reflux Temperature 85-95 °C google.com
Reflux Time 2 hours google.com
Stearic Acid:Thionyl Chloride (Mass Ratio) 1:1.8-3 google.com

The rate and efficiency of the reaction between stearic acid and thionyl chloride can be significantly enhanced by the use of catalysts.

N,N-dimethylformamide (DMF): DMF is a commonly used catalyst in this synthesis. google.compjoes.com It reacts with thionyl chloride to form an electrophilic Vilsmeier-type intermediate, which is more reactive towards the carboxylic acid than thionyl chloride itself. wikipedia.orgresearchgate.net The catalytic amount of DMF is typically in the range of 0.5-1.2% of the mass of stearic acid. google.com It is important to control the amount of catalyst, as excessive amounts can lead to side reactions with the this compound product. google.com

Pyridine (B92270) and Triethylamine (B128534): These tertiary amines can also act as catalysts. researchgate.netgoogle.com Their primary role is to function as a base, neutralizing the HCl byproduct and driving the reaction forward. echemi.comstackexchange.com Pyridine, being a nucleophilic catalyst, can react with the acyl chloride to form a highly electrophilic intermediate, which is then attacked by the alcohol. echemi.comstackexchange.com

Cetyl Trimethylammonium Bromide (CTAB): This quaternary ammonium (B1175870) salt can be employed as a phase-transfer catalyst. google.com Phase-transfer catalysts are particularly useful in reactions where the reactants are in different phases, facilitating the transfer of one reactant across the interface to react with the other. jetir.orgornl.gov

N,N-dimethylacetamide: Similar to DMF, N,N-dimethylacetamide can also be used as a catalyst in this reaction. google.com

Table 2: Catalysts for Thionyl Chloride-Mediated this compound Synthesis

Catalyst Type Role Reference
N,N-dimethylformamide (DMF) Nucleophilic Catalyst Forms reactive Vilsmeier intermediate google.compjoes.com
Pyridine Nucleophilic Catalyst/Base Neutralizes HCl, forms reactive intermediate google.comechemi.com
Triethylamine Base Neutralizes HCl google.comreddit.com
Cetyl Trimethylammonium Bromide (CTAB) Phase-Transfer Catalyst Facilitates reactant interaction across phases google.comphasetransfercatalysis.com
N,N-dimethylacetamide Nucleophilic Catalyst Similar to DMF google.com

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. aiche.orgrsc.org In the context of this compound synthesis, this can involve:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, leading to improved yield and safety.

Membrane Technology: The integration of membrane-based separation, such as pervaporation, can continuously remove byproducts, thereby shifting the reaction equilibrium towards the product and increasing conversion rates under milder conditions. mdpi.com

Distillation: After the reaction, the crude this compound is purified by distillation under vacuum (e.g., 730-840 mmHg) at a temperature of 120-140 °C. google.com This step is crucial for removing any remaining thionyl chloride and catalyst, thus improving the purity and yield of the final product. google.com

While thionyl chloride is a common choice, other chlorinating agents can also be used for the synthesis of this compound.

Oxalyl Chloride: Oxalyl chloride, often used with a catalytic amount of DMF, is another effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgcommonorganicchemistry.com It is considered a milder and more selective reagent than thionyl chloride, which can be advantageous for sensitive substrates. wikipedia.orgchemicalbook.com The byproducts of the reaction with oxalyl chloride are gaseous (CO and CO₂), which simplifies the workup. chemicalbook.com However, it is generally more expensive than thionyl chloride. wikipedia.org

Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride can also be used to prepare this compound. googleapis.com The reaction involves the dropwise addition of PCl₃ to stearic acid at elevated temperatures (e.g., 60-65 °C). googleapis.com A key difference is the formation of phosphorous acid (H₃PO₃) as a byproduct, which needs to be separated from the product. googleapis.com

Phosphorus Pentachloride (PCl₅): This is another classic reagent for this conversion, although it can lead to contamination of the product with phosphorus-containing byproducts. epo.orggoogle.com

Table 3: Comparison of Chlorinating Agents for this compound Synthesis

Chlorinating Agent Key Features Byproducts Reference
Thionyl Chloride (SOCl₂) Widely used, cost-effective SO₂, HCl (gaseous) prepchem.comlibretexts.org
Oxalyl Chloride ((COCl)₂) Milder, more selective CO, CO₂, HCl (gaseous) wikipedia.orgchemicalbook.com
Phosphorus Trichloride (PCl₃) Effective, forms liquid byproduct H₃PO₃ (liquid) googleapis.com
Phosphorus Pentachloride (PCl₅) Classic reagent, potential for impurities POCl₃, HCl google.com

The principles of green chemistry encourage the development of more environmentally benign chemical processes. chemistryjournals.net

Alternative Solvents: While some methods use an excess of the chlorinating agent as the solvent, exploring the use of greener solvents or solvent-free conditions is a key area of research.

Catalytic Methods: The use of catalytic amounts of reagents like DMF, as opposed to stoichiometric amounts, aligns with the green chemistry principle of maximizing atom economy. pjoes.com

Alternative Reaction Pathways: A novel approach involves the reaction of isopropenyl stearate (B1226849) with dry hydrogen chloride. google.com This method produces high-purity this compound and acetone (B3395972), a relatively benign byproduct, avoiding the use of phosphorus-based reagents and their associated waste. google.com

Green Chemistry Approaches in this compound Synthesis

Development of Sustainable Synthesis Methods

The traditional synthesis of this compound often involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride, which generate hazardous byproducts. For instance, the reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, while using phosphorus pentachloride results in contamination with phosphorous acid derivatives google.comgoogle.com. In line with green chemistry principles, efforts have been directed towards developing more sustainable and environmentally benign methods for its production.

A notable advancement is the reaction of isopropenyl stearate with dry hydrogen chloride. This method forms this compound directly and quantitatively through the displacement of acetone google.com. This process is a significant improvement as it yields a high-purity product and the primary byproduct, acetone, is considerably less hazardous than those from traditional methods google.com. The reaction can be conducted either in a solution like diethyl ether at room temperature or in a molten state at higher temperatures, offering flexibility google.com.

The focus of sustainable methods is to achieve high yield and purity while minimizing environmental impact. The method utilizing isopropenyl stearate, for example, can achieve a yield of over 98% and purity greater than 99% .

Table 1: Comparison of this compound Synthesis Methods The following is an interactive data table. Click on the headers to sort.

Method Reagents Byproducts Yield Purity Sustainability Notes
Thionyl Chloride Method Stearic Acid, Thionyl Chloride (SOCl₂) Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) 90-95% 95-97% Generates corrosive and toxic gases requiring scrubbing/neutralization google.com.
Isopropenyl Stearate Method Isopropenyl Stearate, Hydrogen Chloride (HCl) Acetone >98% >99% High-purity product with a less hazardous and easily removable byproduct google.com.

| Phosphorus Pentachloride Method | Stearic Acid, Phosphorus Pentachloride (PCl₅) | Phosphorous Acid Derivatives | Variable | Lower | Product is often contaminated with phosphorus byproducts, requiring difficult purification google.com. |

Utilization of Alternative Solvents and Catalysts

The choice of solvent and catalyst is pivotal in steering the synthesis of this compound towards greener pathways. While thionyl chloride can act as both a reagent and a solvent, other solvents like diethyl ether are used in alternative methods google.com. However, the trend is moving towards even more environmentally friendly options. Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride, are being explored as green reaction media for various organic syntheses. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, presenting a significant advantage over volatile organic solvents researchgate.net.

In the conventional thionyl chloride method, catalysts such as N,N-dimethylformamide (DMF) or pyridine are frequently used to enhance the reaction rate google.commasterorganicchemistry.com. A patent for this compound synthesis describes using DMF but also lists N,N-dimethylacetamide, triethylamine, and pyridine as viable alternatives google.com. While effective, these catalysts can be toxic. Research into catalysis for other reactions has shown that systems like choline chloride-zinc chloride DES can act as cheaper, more available, and less harmful catalysts researchgate.net. The application of such catalytic systems to this compound synthesis represents a promising area for sustainable development.

Minimization of Hazardous Waste Generation

Minimizing hazardous waste is a cornerstone of green chemistry and is regulated under acts like the Resource Conservation and Recovery Act (RCRA) cornell.edu. For this compound production, this involves several strategies.

First is the effective management of byproducts. In the thionyl chloride process, the gaseous byproducts SO₂ and HCl must be treated. A patented method describes processing the reaction tail gas by first separating SO₂ under cryogenic condensation and then absorbing the HCl gas with a sodium hydroxide (B78521) solution, allowing for neutralization and preventing release into the atmosphere google.com.

Third, substituting hazardous reagents with safer alternatives is crucial. As discussed, replacing phosphorus pentachloride or thionyl chloride-based routes with the isopropenyl stearate method eliminates more hazardous byproducts in favor of acetone google.com. Maintaining a careful inventory of chemicals and ordering only the necessary amounts also prevents the degradation and eventual disposal of surplus materials cornell.educonncoll.edu.

Reaction Mechanisms of this compound Formation

Nucleophilic Substitution Pathways in Carboxylic Acid Chlorination

The conversion of a carboxylic acid like stearic acid into an acyl chloride such as this compound is a classic example of a nucleophilic acyl substitution reaction masterorganicchemistry.comlibretexts.org. This reaction proceeds via a multi-step mechanism, typically an addition-elimination pathway, rather than a direct one-step substitution masterorganicchemistry.comyoutube.com.

When using thionyl chloride (SOCl₂), the mechanism begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride masterorganicchemistry.comlibretexts.org. This initial step forms a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group libretexts.org.

Kinetic Studies of this compound Synthesis Reactions

Understanding the kinetics of this compound formation is essential for optimizing reaction conditions. Detailed kinetic models have been developed using computational methods like density functional theory (DFT) to study the conversion of carboxylic acids to their corresponding acid chlorides with thionyl chloride nih.gov.

These theoretical studies reveal that the reaction proceeds through complex structural evolution pathways. For the chlorination of α-chlorinated carboxylic acids, which serves as a model for stearic acid, the formation of the acid chloride occurs via two competing pathways nih.gov. Both of these pathways are characterized by three activation barriers and involve only cyclic activated complexes (transition states) nih.gov.

The reaction steps are found to be enthalpy-controlled, with moderate activation energy barriers (ΔGǂ < 190 kJ mol⁻¹) nih.gov. Interestingly, the two competing pathways are not limited by the same rate-determining step. One of the pathways is rendered slightly more productive than the other due to a rapid intramolecular transfer of a small molecule (HCl) nih.gov. These computational insights provide a detailed kinetic model based on the thermodynamic profiles of the reaction intermediates and transition states nih.gov. While specific kinetic data for this compound itself is sparse in readily available literature, these models for similar long-chain acids provide a strong theoretical foundation.

Table 2: Theoretical Kinetic Data for Acid Chloride Formation via Thionyl Chloride The following is an interactive data table based on computational models of similar reactions. nih.gov

Parameter Finding Implication
Reaction Pathways Two competing pathways identified. The final product distribution can be influenced by reaction conditions that favor one pathway over the other.
Transition States Composed of cyclic activated complexes. The geometry of the reactants coming together is highly ordered.
Activation Barriers Moderate (ΔGǂ < 190 kJ mol⁻¹), enthalpy-controlled. The reaction requires energy input to overcome the barriers, and the rate is sensitive to temperature changes.

| Key Feature | One pathway is enhanced by intramolecular HCl transfer. | This suggests that the local environment and molecular conformation during the reaction are critical. |

Influence of Reaction Parameters on Mechanistic Outcomes

Several reaction parameters critically influence the mechanistic outcome, yield, and purity of this compound synthesis.

Temperature: Temperature control is a key parameter. For the thionyl chloride method, the reaction is often started at a low temperature (0–5 °C) during the dropwise addition of the reagent to manage the initial exothermic reaction and minimize side reactions. The temperature is then raised significantly (e.g., 85–95 °C) and held under reflux to drive the reaction to completion google.com. In the molten isopropenyl stearate method, a high temperature (e.g., 145 °C) accelerates the reaction kinetics google.com.

Catalysts: The presence and type of catalyst can alter the reaction mechanism and rate. Catalysts like pyridine or DMF are used in the thionyl chloride method to facilitate the formation of the acyl chlorosulfite intermediate and subsequent nucleophilic attack google.commasterorganicchemistry.com. The amount of catalyst is also critical; an excessive amount can lead to side reactions with the this compound product, reducing purity google.com.

Reagent Purity and Ratio: The purity of the starting materials is paramount. For instance, any moisture in the reaction mixture will lead to the hydrolysis of the highly reactive this compound back to stearic acid, thus lowering the yield and purity of the final product . The ratio of reactants also plays a crucial role. Using an excess of the chlorinating agent, such as thionyl chloride, can help drive the equilibrium towards the product side, ensuring a more complete conversion of the stearic acid prepchem.com. However, this necessitates a subsequent purification step, typically vacuum distillation, to remove the excess reagent google.com.

Advanced Chemical Reactivity of Stearoyl Chloride

Nucleophilic Acyl Substitution Reactions of Stearoyl Chloride

The primary mode of chemical reactivity for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group. This process allows for the facile introduction of the stearoyl group (a C18 acyl group) onto various molecules. libretexts.orgcommonorganicchemistry.com Common nucleophiles include alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. google.comcommonorganicchemistry.com The general mechanism involves the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond. masterorganicchemistry.com

Esterification is a prominent reaction of this compound, widely used to produce stearate (B1226849) esters. google.com These reactions are typically vigorous and occur readily when this compound is mixed with an alcohol, often at room temperature. chemguide.co.uk The reaction results in the formation of an ester and hydrogen chloride gas as a byproduct. chemguide.co.uk The general reaction is the acylation of an alcohol, where the stearoyl group replaces the hydrogen of the alcohol's hydroxyl group. commonorganicchemistry.com

This compound reacts efficiently with a wide range of simple alcohols and polyols (compounds with multiple hydroxyl groups). researchgate.net With simple alcohols like ethanol (B145695) or methanol, the reaction proceeds rapidly to form the corresponding ethyl stearate or methyl stearate. chemguide.co.ukcommonorganicchemistry.com The reaction is often conducted in an aprotic solvent to prevent hydrolysis of the acyl chloride. commonorganicchemistry.com

The reaction with polyols, such as glycerol (B35011) or starch, results in the formation of mono-, di-, or tri-stearate esters, depending on the stoichiometry and reaction conditions. researchgate.net For instance, the esterification of starch with this compound in an aqueous sodium hydroxide (B78521) solution is an effective method for preparing esterified starches, conferring hydrophobic properties to the biopolymer. researchgate.net Similarly, the reaction with other polyols like polyvinyl alcohol (PVOH) is used to modify polymer surfaces. researchgate.net

Table 1: Examples of this compound Reactions with Alcohols and Polyols

Nucleophile Product(s) Reaction Conditions
Ethanol Ethyl Stearate Room temperature, often in an aprotic solvent. chemguide.co.uk
Methanol Methyl Stearate Reaction with SOCl₂ can provide anhydrous HCl for catalysis. commonorganicchemistry.com
Starch Starch Stearate Aqueous sodium hydroxide solution. researchgate.net
Polyvinyl Alcohol (PVOH) Polyvinyl Stearate Gas grafting or in solution to modify the polymer. researchgate.net
Glycerol Glyceryl Monostearate, etc. Esterification process to form composites. researchgate.net

The synthesis of esters containing the stearoyl moiety is a fundamental application of this compound. These reactions are valuable for producing a variety of compounds, from simple esters used as chemical intermediates to more complex molecules with specific biological or material properties. google.comresearchgate.net The reaction of this compound with an alcohol is a direct and efficient method for this purpose. commonorganicchemistry.com For example, reacting this compound with isopropanol (B130326) would yield isopropyl stearate. A general procedure involves dissolving the alcohol in a suitable solvent and adding the this compound, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. prepchem.com

Table 2: Research Findings on the Synthesis of Stearoyl-Containing Esters

Reactant Product Catalyst/Solvent Key Finding
Isopropenyl stearate This compound Dry Hydrogen Chloride An alternative synthesis route for this compound itself, where isopropenyl stearate reacts with anhydrous HCl. google.com
Starch Fatty Acid Starch Esters (FASEs) Pyridine Reaction with fatty acid chlorides like this compound in pyridine leads to higher degrees of substitution in a shorter time compared to transesterification. researchgate.net
Agarose (B213101) Agarose Stearate Heterogeneous medium High degree of substitution was achieved using this compound, introducing hydrophobic groups into the agarose structure. nih.gov

This compound is utilized in the chemical modification of polymers to alter their surface properties, most notably to increase hydrophobicity. This is achieved by esterifying the hydroxyl groups present on the polymer backbone. researchgate.netresearchgate.net

Polyvinyl Alcohol (PVOH): The surface of PVOH can be modified by reaction with vaporized this compound in a process known as gas grafting. This forms ester bonds, creating polyvinyl stearate on the surface and rendering it more hydrophobic. researchgate.net

Starch: Starch can be acylated with this compound in aqueous alkaline solutions. This process introduces the long hydrophobic stearoyl chains onto the hydrophilic starch molecule, creating amphiphilic properties useful in various applications. researchgate.net

Agarose: Agarose, a polysaccharide from algae, can be esterified with this compound. This modification introduces hydrophobic stearoyl groups, with studies showing that the hydroxyl group at the C-2 position of D-galactose is the preferred site for esterification. nih.gov These modified agarose esters exhibit emulsifying properties. nih.gov

Table 3: Polymer Esterification with this compound

Polymer Modification Method Resulting Product Key Application/Property Change
Polyvinyl Alcohol (PVOH) Gas grafting Polyvinyl Stearate Increased surface hydrophobicity. researchgate.net
Starch Acylation in aqueous NaOH Starch Stearate Confers hydrophobicity and amphiphilic properties. researchgate.net
Agarose Heterogeneous esterification Agarose Stearate Introduction of hydrophobic groups, creating emulsifying agents. nih.gov

This compound is also employed in more complex, stereoselective syntheses where the introduction of the stearoyl group at a specific position and with a specific stereochemistry is crucial.

Synthesis of Shimofuridin Analogs: In the synthesis of shimofuridin analogs, such as 2'-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine, this compound is used as the stearoylating agent. The synthesis involves the stereoselective formation of glycosidic bonds and the specific esterification of a hydroxyl group on the fucose sugar moiety. researchgate.netchemicalbook.com This highlights the use of this compound in multi-step organic syntheses of complex, biologically relevant molecules. researchgate.net

Synthesis of Stearoyl-L-carnitine: Stearoyl-L-carnitine is a long-chain acylcarnitine, an important endogenous metabolite. caymanchem.comsigmaaldrich.com Its synthesis involves the esterification of L-carnitine with this compound. medchemexpress.comnih.gov The reaction specifically targets the hydroxyl group of L-carnitine, forming an ester linkage while preserving the stereochemistry of the chiral center in L-carnitine. caymanchem.com Stearoyl-L-carnitine chloride is the resulting salt. caymanchem.comnih.gov

Table 4: Stereoselective Esterification Examples using this compound

Target Molecule Key Reactants Purpose of Stearoylation
Shimofuridin Analogs L-fucose derivative, Nucleoside derivative Site-specific esterification of the 4-hydroxyl group of the L-fucopyranosyl moiety. researchgate.net
Stearoyl-L-carnitine L-carnitine Esterification of the hydroxyl group of L-carnitine to produce the biologically relevant acylcarnitine. caymanchem.com

Amidation is another key nucleophilic acyl substitution reaction of this compound. It reacts readily with ammonia (B1221849), primary amines, and secondary amines to form stearamides. libretexts.orgcommonorganicchemistry.com The reaction is generally very efficient and involves the attack of the nitrogen nucleophile on the carbonyl carbon, followed by the elimination of hydrogen chloride, which is typically neutralized by a base or an excess of the amine reactant. libretexts.orgcommonorganicchemistry.comyoutube.com

For instance, this compound reacts with amino acids like lysine (B10760008) to form N-stearoyl lysine, a type of surfactant. arpnjournals.org It also reacts with other amines to produce compounds like N,N'-distearoylindigo. prepchem.com The synthesis of amides from acid chlorides is a very general and widely used transformation in organic chemistry. commonorganicchemistry.com

Table 5: Examples of Amidation Reactions with this compound

Amine Reactant Product Conditions/Notes
Ammonia Stearamide General reaction of acid chlorides with ammonia. libretexts.org
Lysine N-Stearoyl Lysine Synthesis of a non-ionic surfactant. arpnjournals.org
Indigo N,N'-distearoylindigo Reaction carried out in pyridine. prepchem.com
Primary/Secondary Amines N-substituted/N,N-disubstituted Stearamides General reaction, typically at room temperature with a base (e.g., triethylamine) in an aprotic solvent. commonorganicchemistry.com

Amidation Reactions

Reaction with Amines and Ammonia

This compound readily reacts with ammonia, primary amines, and secondary amines in a vigorous manner. chemistrysteps.com These reactions proceed via a nucleophilic addition-elimination mechanism. chemistrystudent.comyoutube.com The nitrogen atom of the amine or ammonia, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the this compound. libretexts.orgyoutube.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. libretexts.orgvaia.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is a stable leaving group. libretexts.orgvaia.com

The hydrogen chloride (HCl) gas generated during the reaction readily reacts with the basic amine or ammonia present in excess to form a corresponding salt. chemguide.co.uk For instance, with ammonia, ammonium (B1175870) chloride is formed alongside the primary amide. chemistrystudent.comchemguide.co.uklibretexts.org Similarly, reaction with a primary amine yields a secondary amide and an alkylammonium chloride salt. chemistrystudent.com

General Reaction with Ammonia: CH₃(CH₂)₁₆COCl + 2NH₃ → CH₃(CH₂)₁₆CONH₂ + NH₄Cl

General Reaction with a Primary Amine (R-NH₂): CH₃(CH₂)₁₆COCl + 2RNH₂ → CH₃(CH₂)₁₆CONHR + RNH₃Cl

Synthesis of Stearoyl Amides

The reaction between this compound and amines is a primary method for the synthesis of a diverse range of N-substituted stearoyl amides. chemistrysteps.comgoogle.com This process, often referred to as acylation, is fundamental in preparing various organic compounds. google.com For example, the reaction with specific amino acids or their esters allows for the creation of N-stearoyl amino acids, which are valuable in various applications. researchgate.netgoogle.com

The synthesis can be carried out under various conditions, sometimes involving mild heating or the use of a base like pyridine to neutralize the HCl byproduct. One method involves a two-phase system of chloroform (B151607) and an aqueous solution of potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) for condensing this compound with amino acid esters, followed by saponification to yield the stearoylamino-acids. researchgate.net

Applications in Biochemical Amide Synthesis

This compound is a key reagent in the synthesis of specific amides with biochemical relevance. Notable examples include the synthesis of stearic acid phosphotyrosine amide and N-stearoyl-L-glutamic acid.

Stearic Acid Phosphotyrosine Amide: This compound is synthesized through a nucleophilic acyl substitution reaction where this compound is conjugated with phosphotyrosine. researchgate.netnih.gov This derivative has been developed for use in zeta potential changing self-emulsifying drug delivery systems (SEDDS). researchgate.netnih.gov

N-Stearoyl-L-glutamic Acid: The synthesis of N-stearoyl-L-glutamic acid can be achieved by reacting this compound with L-glutamic acid. researchgate.net One reported method involves the dropwise addition of this compound to a solution of disodium (B8443419) L-glutamate in a mixture of acetone (B3395972) and water. researchgate.net However, alternative routes, such as reacting this compound with L-glutamic diethyl ester, have been explored to avoid side-products catalyzed by the HCl byproduct. researchgate.net Disodium stearoyl glutamate, the salt of the amide from this reaction, is used in cosmetics as a cleansing and hair conditioning agent. cir-safety.org

Other Nucleophilic Reactions

Beyond reactions with amines, this compound's high reactivity allows it to participate in a variety of other nucleophilic substitution reactions. cymitquimica.comgoogle.com

Reaction with Water: this compound reacts readily, and often violently, with water in a hydrolysis reaction to form stearic acid and hydrochloric acid. cymitquimica.comnih.govchemsrc.comshreesulphuric.com This reactivity necessitates that this compound be handled in anhydrous (dry) conditions. chemistrystudent.comchemistrysteps.com The mechanism involves the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate (a geminal diol), which then eliminates HCl. chemistrysteps.com

Reaction with Organometallic Reagents: this compound reacts with organometallic reagents, such as Grignard reagents and Gilman reagents (lithium dialkylcuprates). chemistrysteps.comchemistrysteps.comyoutube.com

With Grignard reagents (R-MgX), the reaction typically proceeds in two stages to yield a tertiary alcohol. The first stage is a nucleophilic acyl substitution that forms a ketone. This ketone intermediate is also reactive towards the Grignard reagent and undergoes a subsequent nucleophilic addition to form the tertiary alcohol after an acidic workup. chemistrysteps.comyoutube.com

With less reactive Gilman reagents (R₂CuLi), the reaction can be controlled to stop at the ketone stage. chemistrysteps.comyoutube.com This selectivity is because Gilman reagents react with acyl chlorides but react very slowly, if at all, with the resulting ketone product. chemistrysteps.com

This compound in Acylation Processes

Acylation is a process of introducing an acyl group (R-C=O) into a compound, and this compound is an effective acylating agent due to its high reactivity.

Acylation of Hydroxyl Groups in Diverse Compounds

This compound is widely used for the acylation of hydroxyl (-OH) groups in various molecules, including alcohols and phenols, to form stearate esters. chemistrysteps.com This reaction is a cornerstone of organic synthesis for modifying the properties of compounds, such as increasing their hydrophobicity.

The reaction with an alcohol typically requires the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced. chemistrysteps.com This prevents the protonation of the alcohol and accelerates the reaction. This compound has been used to acylate a wide range of hydroxyl-containing compounds, including cellulose (B213188), chitin (B13524), and tannins, to enhance their properties for applications in materials science and drug delivery. The selective acylation of specific hydroxyl groups in complex molecules like carbohydrates is also an important application, often requiring specialized catalysts and conditions. researchgate.net

Mechanism of Acyl Chloride Reactivity

The high reactivity of acyl chlorides, including this compound, in acylation processes stems from the electronic structure of the acyl chloride functional group (-COCl). chemistrystudent.comlibretexts.org The mechanism is a nucleophilic addition-elimination reaction. chemistrystudent.comvaia.com

Electrophilicity of the Carbonyl Carbon: The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. chemistrystudent.comlibretexts.orgchemguide.co.uk Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus highly electrophilic (i.e., susceptible to attack by nucleophiles). chemistrystudent.comlibretexts.orgchemguide.co.uk

Nucleophilic Addition: A nucleophile (e.g., the oxygen atom of a hydroxyl group or the nitrogen of an amine) attacks the electrophilic carbonyl carbon. chemistrystudent.comlibretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgyoutube.comvaia.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. vaia.com The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. libretexts.orgyoutube.com Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom is expelled as a stable chloride ion (Cl⁻), which is an excellent leaving group. libretexts.orgvaia.com

Deprotonation: If the nucleophile was neutral (like an alcohol or amine), the intermediate formed after the addition step will be positively charged. In the final step, a base (which can be another molecule of the nucleophile or an added base like pyridine) removes a proton from the nucleophile to yield the final, neutral acylated product. libretexts.orgchemistrysteps.com

This two-step mechanism of addition followed by elimination is characteristic of all nucleophilic acyl substitution reactions involving this compound. chemistrystudent.comchemistrysteps.com

Acylation of Complex Organic Molecules (e.g., anthocyanins, cellulose, chitosan)

This compound is a highly effective acylating agent for modifying complex organic molecules, particularly biopolymers. This reactivity stems from the electrophilic nature of the acyl chloride group, which readily reacts with nucleophilic functional groups like hydroxyl (–OH) and amino (–NH₂) groups present in these macromolecules. The introduction of the long, hydrophobic 18-carbon stearoyl chain dramatically alters the physicochemical properties of the parent molecules, imparting increased lipophilicity and hydrophobicity.

Acylation of Anthocyanins

Anthocyanins, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants, often suffer from instability, which limits their application in the food and pharmaceutical industries. mdpi.comnih.gov Chemical acylation with this compound is a strategy to enhance their stability and lipophilicity. mdpi.comnih.gov The reaction involves the esterification of the hydroxyl groups on the anthocyanin's sugar moieties with the stearoyl group.

One study demonstrated the chemical synthesis of malvidin-3-glucoside stearic acid conjugates by reacting the anthocyanin with this compound in anhydrous acetonitrile (B52724) at room temperature. mdpi.com This modification resulted in derivatives with significantly higher solubility in organic solvents. mdpi.com The introduction of the long fatty acid chain via acylation reduces the polarity of the anthocyanin molecule and can provide a steric hindrance effect, which protects the molecule from nucleophilic attack and thereby increases its chemical stability. researchgate.netresearchgate.net This enhanced stability makes acylated anthocyanins more suitable for use as natural colorants and bioactive components in various applications. nih.govnih.gov

Acylation of Cellulose

Cellulose, a polysaccharide composed of repeating β-(1→4) linked D-glucose units, possesses numerous hydroxyl groups that can be targeted for acylation. Esterification with this compound transforms the typically hydrophilic cellulose into a hydrophobic material. This modification is pursued for applications ranging from water-repellent surfaces to oil/water separation. mdpi.com

The reaction can be performed under homogeneous conditions, for instance, by dissolving cellulose in a suitable solvent system like N,N-Dimethylacetamide/Lithium Chloride (DMAc/LiCl) before adding this compound. mdpi.com In one method, superhydrophobic and oleophilic cellulose stearoyl ester (CSE) was synthesized by reacting dissolving pulp with this compound in a DMAc/LiCl system with triethylamine. mdpi.com The reaction, conducted at 90 °C for 6 hours, yielded a product with a degree of substitution (DS) of 1.18. mdpi.com This CSE demonstrated high oil adsorption capacity and could be used to create membranes for efficient oil/water separation. mdpi.com

Cellulose derivatives, such as cellulose diacetate (CDA), can also be readily acylated. A study on the modification of CDA with this compound (STC) in a homogeneous pyridine solution found that approximately 77.17% of the remaining free hydroxyl groups in CDA were substituted by the stearoyl group, resulting in a final product with a DS of 2.79. researchgate.net This high degree of substitution significantly enhances the hydrophobicity of the material. researchgate.net

Table 1: Research Findings on Acylation of Cellulose with this compound
Cellulose SourceReaction Solvent/SystemReaction ConditionsDegree of Substitution (DS)Key OutcomeReference
Dissolving PulpDMAc/LiCl, Triethylamine90 °C, 6 hours1.18Synthesis of superhydrophobic cellulose stearoyl ester (CSE) for oil/water separation. mdpi.com
Cellulose Diacetate (CDA)PyridineNot specified2.7977.17% of residual hydroxyl groups substituted, enhancing hydrophobicity. researchgate.net

Acylation of Chitosan (B1678972)

Chitosan is a linear polysaccharide derived from chitin, composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units. The presence of primary amino groups provides sites for N-acylation. Reacting chitosan with this compound introduces the long alkyl chain, converting the hydrophilic polymer into an amphiphilic or lipophilic derivative known as stearoyl chitosan. researchgate.netnih.gov This modification makes it soluble in organic solvents. researchgate.net

The synthesis is typically carried out by suspending chitosan in a solvent like acetonitrile, followed by the addition of this compound and a base such as triethylamine to neutralize the HCl byproduct. nih.gov In one study, stearoyl chitosan was synthesized by reacting chitosan with varying amounts of this compound in acetonitrile using an ultrasound bath at 25 °C for 4 hours. nih.gov This method produced a lipophilic derivative intended to serve as a coating for lipid nanoparticles, anchoring the polymer to the lipid matrix via its C18 stearoyl chains. nih.gov The degree of substitution (DS), which indicates the percentage of amino groups that have been acylated, can be controlled by the reaction conditions and measured using techniques like 1H NMR spectroscopy. researchgate.net

Table 2: Research Findings on Acylation of Chitosan with this compound
Chitosan SourceReaction Solvent/SystemReaction ConditionsKey OutcomeReference
Low viscosity chitosanAcetonitrile, TriethylamineUltrasound bath, 25 °C, 4 hoursSynthesis of amphiphilic stearoyl-chitosan (ST-CS) for coating nanoparticles. nih.gov
ChitosanNot specifiedNot specifiedSynthesized compounds exhibited excellent solubility in organic solvents and high crystalline structure. researchgate.net

Role as an Acylating Agent in Pharmaceutical Synthesis

This compound serves as an important reagent and building block in pharmaceutical synthesis, primarily for introducing the stearoyl group into various molecules to modify their properties. google.com Its utility is particularly notable in the synthesis of specialized lipids and in the development of drug delivery systems. nih.govshreesulphuric.com

A key application of this compound is in the synthesis of ceramides (B1148491) and their analogues. For instance, it is a crucial reagent in the synthesis of 4-fluoroceramide. shreesulphuric.com Ceramides are a class of lipid molecules that are major components of the skin barrier and are involved in various cellular signaling pathways. The ability to synthesize fluorinated analogues allows for studies on their biochemical properties and potential therapeutic applications.

Furthermore, this compound is instrumental in creating lipophilic derivatives of polymers for advanced drug delivery systems. As discussed previously, the acylation of chitosan with this compound produces stearoyl chitosan. nih.gov This modified biopolymer has been used to coat nanoparticles designed to encapsulate therapeutic agents, such as curcumin (B1669340). nih.gov The lipophilic stearoyl chains anchor the coating to the lipid core of the nanoparticle, while the hydrophilic chitosan backbone can improve biocompatibility and prolong plasma half-life. nih.gov This approach demonstrates how this compound can be used to engineer sophisticated drug carriers that improve the delivery and efficacy of pharmaceutical compounds. Acyl chlorides, in general, are recognized as important derivatives in organic synthesis for applications in pharmaceutical development. google.com

Applications of Stearoyl Chloride in Materials Science and Engineering

Surface Modification and Functional Material Development

Stearoyl chloride is a key reagent for altering the surface chemistry of materials, primarily to impart hydrophobicity. The acyl chloride group readily reacts with nucleophilic groups like hydroxyls (-OH) and amines (-NH2) present on the surface of various substrates, forming stable ester or amide linkages, respectively. chemimpex.comresearchgate.net This process grafts the long, nonpolar stearoyl chain onto the material's surface, dramatically lowering its surface energy and affinity for water.

The primary application of this compound in surface modification is to render naturally hydrophilic materials hydrophobic. This transformation is crucial for developing materials resistant to water, capable of separating oil from water, and exhibiting self-cleaning properties.

Cellulose (B213188), a polymer rich in hydroxyl groups, is a prime target for modification with this compound. proquest.comnih.gov The reaction, known as esterification or acylation, converts the hydrophilic hydroxyl groups into hydrophobic stearoyl esters. nih.govnih.gov This chemical grafting is more durable than physical coatings. proquest.comresearchgate.net Researchers have successfully modified various forms of cellulose, including microcrystalline cellulose, cotton fibers, and dissolving pulp, to create hydrophobic materials. proquest.comnih.govrsc.org

The esterification process involves reacting cellulose with this compound, often in a solvent system like pyridine (B92270) or dimethylacetamide (DMAc) with lithium chloride (LiCl), to create cellulose stearoyl ester (CSE). nih.govrsc.orgmdpi.com The degree of substitution, and thus the resulting hydrophobicity, can be controlled by the reaction conditions. nih.gov These modified cellulosic materials have shown enhanced capabilities for adsorbing hydrophobic pollutants from aqueous solutions. For instance, stearoyl-grafted cellulose has demonstrated significantly higher efficiency in removing pyrene (B120774) and phenanthrene (B1679779) from water compared to its unmodified counterpart. nih.gov

Table 1: Adsorption Efficiency of Stearoyl-Modified Cellulose

MaterialPollutantInitial ConcentrationRemoval PercentageSource
Stearoyl Grafted Cellulose (St-Cell)Pyrene0.08 ppm96.94% nih.gov
Unmodified CellulosePyrene0.08 ppm1.46% nih.gov
Stearoyl Grafted Cellulose (St-Cell)Phenanthrene0.8 ppm97.61% nih.gov
Unmodified CellulosePhenanthrene0.8 ppm2.99% nih.gov

By combining the chemical hydrophobicity imparted by this compound with specific surface topography, it is possible to create superhydrophobic surfaces. Superhydrophobicity is an extreme form of water repellency, typically characterized by water contact angles (WCA) exceeding 150°. nih.govresearchgate.net

The synthesis of these surfaces often involves modifying materials that already possess or can be induced to form a hierarchical micro/nanostructure. nih.govnih.gov When this compound is used to treat such a structured surface, the combination of low surface energy from the stearoyl groups and the reduced contact area provided by the surface roughness leads to superhydrophobicity. nih.govresearchgate.net For example, cotton filter fabric, a cellulose-based material, has been modified with this compound to produce a flexible and durable superhydrophobic membrane. proquest.comresearchgate.net Similarly, cellulose stearoyl ester (CSE) synthesized from dissolving pulp has itself been shown to possess superhydrophobic properties and can be used to create superhydrophobic coatings and membranes. nih.govnih.gov

Table 2: Water Contact Angles of this compound-Modified Surfaces

MaterialModificationMaximum Water Contact Angle (WCA)Average Water Contact Angle (WCA)Source
Cotton Filter FabricGrafted with this compound147°141.8° proquest.comresearchgate.net
Cellulose Stearoyl Ester (CSE) MembraneDeposited on Filter Membrane>150°Not Specified rsc.orgnih.gov
Surface-hydrophobized cellulose fibersSolvent Casting>150°Not Specified researchgate.net

The development of superhydrophobic and superoleophilic (oil-attracting) materials using this compound has led to significant advancements in oil-water separation technology. proquest.comnih.gov These materials can effectively separate oil from water mixtures, which is critical for addressing industrial oily wastewater and oil spills. proquest.comnih.gov

Membranes and adsorbents made from this compound-modified materials, such as cotton or cellulose esters, function by allowing oil to pass through or be absorbed while repelling water. proquest.comnih.gov For instance, a cotton fabric grafted with this compound demonstrated excellent durability and maintained its hydrophobicity even after multiple filtration cycles. proquest.com Another approach involves using synthesized cellulose stearoyl ester (CSE) as an adsorbent that can selectively absorb oil from water or as a coating for filter paper. nih.govnih.gov Membranes created by impregnating filter paper with a CSE latex have shown exceptionally high separation efficiencies, removing over 99% of oil from water, and can be reused multiple times without a significant drop in performance. nih.gov

Table 3: Performance of this compound-Modified Materials in Oil-Water Separation

MaterialApplicationPerformance MetricResultSource
This compound Grafted Cotton FabricGravity-driven FiltrationHydrophobicity after 3 cycles (Avg. WCA)132.6° proquest.com
Cellulose Stearoyl Ester (CSE) / Oxidized Starch (OS) MembraneFiltrationSeparation Efficiency>99% nih.gov
Cellulose Stearoyl Ester (CSE) / Oxidized Starch (OS) MembraneFiltrationReusabilityMaintains >99% efficiency after 10 uses nih.gov
Cellulose Stearoyl Ester (CSE)AdsorptionSelectivitySelectively adsorbs oil from water nih.gov

Beyond surface modification, this compound is a valuable monomer and modifying agent in polymer chemistry. chemimpex.com It allows for the incorporation of long alkyl chains into polymer backbones, which can significantly alter the physical and chemical properties of the resulting materials. chemimpex.comekb.eg

This compound can be used to synthesize or modify copolymers to enhance specific properties like thermal stability, mechanical strength, or flowability. chemimpex.comekb.eg A notable example is its use in creating pour point depressants (PPDs) for waxy crude oil. ekb.eg Wax crystallization at low temperatures increases the viscosity of crude oil, hindering its transport through pipelines. ekb.eg

Researchers have synthesized copolymers and subsequently modified them with this compound to create more effective PPDs. For instance, a copolymer of 2-ethylhexyl acrylate (B77674) and polyethylene (B3416737) glycol 400 monooleate was modified with this compound. The resulting polymer, with its grafted stearoyl chains, acted as a wax crystal inhibitor. It effectively lowered the pour point (the lowest temperature at which the oil will flow) and reduced the viscosity of the crude oil at low temperatures, demonstrating its potential to improve flowability and reduce energy consumption in oil transport. ekb.eg

Table 4: Effect of this compound-Modified Copolymer on Waxy Crude Oil Properties

AdditivePour Point ReductionViscosity ReductionSource
Modified Copolymer (CO-80:20 Modified with this compound)55%65% ekb.eg

Polymer Chemistry and Material Science Contributions

Modification of Polymers for Thermal Stability and Mechanical Properties

The incorporation of this compound into polymer matrices or its use in the modification of fillers has been shown to enhance the thermal stability and mechanical properties of the resulting composite materials. The long aliphatic chain of the stearoyl group can improve the interfacial adhesion between the polymer matrix and various fillers, leading to more robust materials.

Research into poly(vinyl chloride) (PVC) composites has demonstrated the effects of modified fillers on the material's properties. For instance, modifying non-metallic product from printed circuit board (NMPCB) with agents like 3-glycidyloxypropyltrimethoxysilane (GPTMS) improved its dispersion and interfacial adhesion within the PVC matrix. researchgate.net This enhancement resulted in a PVC composite with a 47.65% increase in tensile modulus compared to neat PVC. researchgate.net Furthermore, the maximum thermal degradation temperature of this modified PVC composite was elevated by 27°C, indicating a significant improvement in thermal stability. researchgate.net While this example uses a silane (B1218182) coupling agent, the principle of improving interfacial adhesion to boost thermal and mechanical properties is analogous to the function of modifications involving long-chain alkyl groups like stearoyl. The improved adhesion ensures better stress transfer from the polymer to the filler and can act as a barrier, hindering the release of volatile degradation products. mdpi.com Studies on PVC modified with nanosilica have also shown that additives can improve thermal stability by absorbing hydrogen chloride, a key product of PVC degradation, thereby slowing down the autocatalytic dehydrochlorination process. mdpi.com

PropertyFindingSource
Tensile Modulus ImprovementA 47.65% increase was observed in PVC composites with treated NMPCB filler compared to neat PVC. researchgate.net
Thermal Stability EnhancementThe maximum thermal degradation temperature increased by 27°C in the modified PVC composite. researchgate.net
Development of Biodegradable Polymers and Nanoparticles

This compound is a key reagent in the chemical modification of natural polymers to create novel biodegradable materials suitable for advanced applications, particularly in drug delivery. mdpi.com Biodegradable polymers, which can be broken down by natural processes, are highly sought after to address the shortcomings of conventional drug delivery systems. nih.govmdpi.com By modifying biopolymers, researchers can enhance properties like biocompatibility, bioavailability, and controlled release capabilities. nih.govmdpi.com

A significant application of this compound is in the synthesis of stearoyl-chitosan (ST-CS), a lipophilic derivative of chitosan (B1678972). mdpi.com Chitosan is a widely studied natural polysaccharide known for its positive attributes in drug delivery, including mucoadhesivity and the ability to enhance permeation. mdpi.com However, its inherent hydrophilicity can be a limitation. In a specific synthesis, this compound is reacted with the amine groups of chitosan in the presence of triethylamine (B128534) and acetonitrile (B52724), often facilitated by ultrasound. mdpi.com This reaction links the lipophilic C18 stearoyl chains to the chitosan backbone through stable amidic bonds. mdpi.com

This modification is crucial for applications such as coating lipid-based nanoparticles (NPs). mdpi.com The lipophilic stearoyl chains can effectively anchor the modified chitosan onto the surface of a lipid nanoparticle matrix, which would be difficult with unmodified, hydrophilic chitosan. mdpi.com Researchers have used this stearoyl-chitosan to successfully coat curcumin-loaded nanoparticles prepared using a microemulsion cold dilution technique. mdpi.com These ST-CS coated nanoparticles, typically spherical and under 500 nm, demonstrate the potential for creating biocompatible and biodegradable drug carriers with high entrapment efficiency for hydrophobic drugs. mdpi.com

ParameterDescriptionSource
Polymer ModifiedChitosan (CS), a natural polysaccharide. mdpi.com
Modifying AgentThis compound. mdpi.com
Resulting DerivativeStearoyl-chitosan (ST-CS), a lipophilic polymer derivative. mdpi.com
ApplicationCoating for lipid-based nanoparticles (NPs) to anchor the polymer to the lipid matrix. mdpi.com
Example DrugCurcumin (B1669340), a hydrophobic model drug. mdpi.com

Surfactant and Emulsifier Development

This compound serves as a precursor in the synthesis of various derivatives that function as effective surfactants and emulsifiers. kemdikbud.go.idgoogle.com These molecules are crucial in numerous industrial formulations for their ability to reduce surface and interfacial tension. biolinscientific.com

Synthesis of this compound Derivatives as Surfactants

This compound is a reactive intermediate that can be derived from stearic acid, for example, by reacting it with thionyl chloride. google.comprepchem.com This acyl chloride can then be used to produce a range of surfactant molecules. One pathway involves the synthesis of cationic surfactants. For instance, stearic acid can be used to produce stearamide, which is then further reacted. kemdikbud.go.id A specific example is the synthesis of the cationic surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride. kemdikbud.go.id This process involves first creating stearamide from methyl stearate (B1226849) and diethanolamine. kemdikbud.go.id The stearamide is then esterified with lauric acid to form an alkanolamide ester, N, N-(2-Lauric-Ethyl) Stearamide. kemdikbud.go.id The final step is a salting reaction with HCl gas, which converts the alkanolamide ester into the desired cationic surfactant. kemdikbud.go.id This multi-step synthesis highlights how the stearoyl backbone, derived from stearic acid, is a fundamental component in building complex surfactant molecules. kemdikbud.go.id

Stabilization of Emulsions in Diverse Formulations

Surfactants and emulsifiers derived from stearoyl precursors are highly effective at stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. researchgate.netresearchgate.net These derivatives are amphiphilic, possessing a hydrophobic tail (the stearoyl group) and a hydrophilic head. researchgate.net This structure allows them to align at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. biolinscientific.com

A notable example is the use of sodium stearoyl lactylate (SSL), an anionic emulsifier, to functionalize iron oxide nanoparticles. researchgate.net These SSL-coated nanoparticles can then be used to stabilize oil-in-water Pickering emulsions. researchgate.net The stability of these emulsions is robust, showing resistance to destabilization in saline environments and responsiveness to pH changes, making them suitable for applications like environmental remediation. researchgate.net The effectiveness of SSL is attributed to its high hydrophilic-lipophilic balance (HLB) and its capacity to form bilayers, which creates a stable film at the interface. researchgate.net This demonstrates the critical role of stearoyl-based surfactants in creating stable emulsions for specialized and demanding formulations. researchgate.netresearchgate.net

Characterization of Surfactant Properties (e.g., surface tension, CMC)

The effectiveness of a surfactant is quantified by key parameters, primarily the extent to which it can lower surface tension and its critical micelle concentration (CMC). biolinscientific.comerau.edu Surface tension is the energy required to increase a liquid's surface area, and surfactants are added to formulations specifically to reduce this value. biolinscientific.comerau.edu As the concentration of a surfactant in a solution (like water) increases, the surface tension decreases because the surfactant molecules populate the surface. erau.eduarxiv.org

This decrease continues until the surface becomes saturated with surfactant molecules. kruss-scientific.com At this point, any additional surfactant molecules added to the solution begin to self-assemble into spherical structures called micelles. researchgate.net The concentration at which this occurs is known as the critical micelle concentration (CMC). kruss-scientific.comresearchgate.net Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. erau.eduarxiv.org Determining the CMC is crucial as it indicates the optimal and most cost-effective concentration for a surfactant's use as a wetting or cleaning agent. biolinscientific.comkruss-scientific.com These properties are typically measured using a tensiometer, which can determine surface tension as a function of concentration to identify the CMC. biolinscientific.comerau.edu For example, experiments with surfactants like Sodium Lauryl Sulfate (SLS) show that as concentration increases, surface tension decreases until it plateaus at the CMC, which for SLS occurs at around 2000 PPM. erau.edu

PropertyDescriptionSignificanceSource
Surface TensionThe energy required to increase the surface area of a liquid. Surfactants lower this value.Measures the effectiveness of a surfactant in reducing the energy at an interface. biolinscientific.comerau.edu
Critical Micelle Concentration (CMC)The concentration at which surfactant molecules begin to form micelles in the bulk solution and the surface becomes saturated.Indicates the optimum concentration for surfactant efficiency; adding more surfactant above the CMC does not further decrease surface tension. kruss-scientific.comresearchgate.net
Role as Capping Agents in Nanoparticle Synthesis

In the synthesis of colloidal nanoparticles, capping agents are essential for controlling growth and ensuring stability. nih.govsemanticscholar.org These agents are molecules that adsorb onto the surface of newly formed nanoparticles, preventing their over-growth and aggregation through steric effects. nih.gov This surface modification is crucial for producing nanoparticles with controlled size, shape, and long-term stability in a colloidal solution. nih.govfrontiersin.org

Molecules with structures similar to surfactants, such as those derived from this compound, are effective capping agents. d-nb.info They are typically amphiphilic, possessing a polar head group that interacts with the nanoparticle's metal surface and a non-polar hydrocarbon tail (like the stearoyl chain) that extends into the surrounding medium. d-nb.info This hydrocarbon tail provides a steric barrier, physically preventing the nanoparticles from coming close enough to coagulate. nih.gov The use of capping agents is a fundamental strategy in assembling functional nanoparticles, as it enhances their physicochemical properties and biocompatibility by preventing non-specific interactions. nih.gov This approach allows for the creation of stable, well-dispersed nanoparticles suitable for a wide range of applications, from biomedicine to catalysis. researchgate.netnih.gov

Biochemical and Biomedical Research Applications of Stearoyl Chloride

Role in Lipid Chemistry and Biochemistry Research

In the realm of lipid chemistry and biochemistry, stearoyl chloride is a fundamental reagent for introducing the 18-carbon saturated acyl chain (stearoyl group) into various molecular backbones. This allows for the systematic study of how this specific fatty acid component influences the structure and function of lipids and biological systems.

The high reactivity of the acyl chloride group makes this compound an efficient precursor for the laboratory synthesis of a variety of stearoyl-containing lipids. This synthetic capability is crucial for creating pure, well-defined lipid species for research, which are often difficult to isolate in sufficient quantities from natural sources.

Triglycerides: In metabolic research, triglycerides with specific fatty acid compositions are synthesized to study their metabolism and storage. This compound can be used to esterify a glycerol (B35011) backbone, forming tristearin (B179404) (a triglyceride with three stearoyl chains) or mixed-acid triglycerides. These synthetic triglycerides are instrumental in studies investigating the enzymatic pathways of lipolysis and the impact of saturated fat on cellular processes. The synthesis of triacylglycerols (TAGs) is a multi-step process that begins with the acylation of glycerol-3-phosphate. nih.gov

Phospholipids (B1166683): Phospholipids are the primary components of cell membranes, and their fatty acid composition critically influences membrane fluidity and function. This compound is used to synthesize specific phosphatidylcholine, phosphatidylethanolamine, and other phospholipid species containing stearic acid at the sn-1 or sn-2 position. These synthetic phospholipids are indispensable for creating model membranes and liposomes to study lipid-protein interactions, membrane dynamics, and the role of saturated fatty acids in the formation of lipid rafts. nih.gov

Waxes: Wax esters, which consist of a fatty acid esterified to a long-chain alcohol, play roles in energy storage and as protective coatings. This compound can be reacted with long-chain alcohols to produce specific wax esters. google.com These synthetic waxes are used in studies of lipid biochemistry and have applications in various industries. For example, research has been conducted on using this compound-modified copolymers as pour point depressants for waxy crude oil, demonstrating its utility in synthesizing wax-related materials. nih.gov

Table 1: Examples of Stearoyl-Containing Lipids Synthesized Using this compound

Lipid ClassExampleResearch Application
TriglyceridesTristearinStudies of fat metabolism and lipolysis
Phospholipids1-stearoyl-2-oleoyl-phosphatidylcholineModel membrane and lipid raft studies
WaxesStearyl stearate (B1226849)Investigation of wax metabolism and physical properties

The ability to synthesize modified or labeled versions of stearoyl-containing lipids using this compound is a powerful tool for tracing their metabolic fate and understanding their role in signaling cascades. By incorporating isotopic labels (e.g., ¹³C, ²H) or fluorescent tags into the stearoyl chain, researchers can follow the uptake, transport, and conversion of these lipids within cells.

Such studies have been crucial in elucidating the pathways of fatty acid oxidation and synthesis. Furthermore, this compound can be used to synthesize lipid derivatives that act as probes to identify and characterize proteins involved in lipid signaling. Dysregulation of lipid signaling, where lipids act as second messengers, is implicated in numerous diseases, including cardiovascular disease, diabetes, and cancer. frontiersin.org Stearic acid itself is a key player in energy metabolism and signal transduction, serving as a substrate for the synthesis of complex lipids and as a signaling molecule in various pathological processes. nih.gov

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids (MUFAs). google.comnih.gov Specifically, it catalyzes the introduction of a double bond at the delta-9 position of stearoyl-CoA, converting it to oleoyl-CoA. nih.gov This conversion is a rate-limiting step in the synthesis of MUFAs, which are essential components of triglycerides, phospholipids, and cholesterol esters. gsartor.org

While this compound itself is not the direct substrate for SCD1 (the substrate is stearoyl-CoA), it is a valuable chemical tool for research into the function and modulation of this enzyme. Its utility stems from its role as a precursor in the synthesis of various molecules used to study SCD1.

The activity of SCD1 directly dictates the cellular ratio of saturated to monounsaturated fatty acids. By using this compound to synthesize specific stearoyl-containing lipids, researchers can manipulate the substrate availability for SCD1 in experimental systems. For instance, introducing controlled amounts of stearoyl-lipids allows for the precise study of how substrate concentration affects the rate of MUFA production by SCD1. Conversely, synthetic inhibitors of SCD1, some of which can be synthesized using this compound as a starting material for parts of the molecule, are used to block the production of MUFAs. This allows for the investigation of the downstream consequences of reduced MUFA levels.

Modulation of SCD1 activity has profound effects on cellular health and disease. Inhibition of SCD1 can lead to an accumulation of saturated fatty acids, which can induce cellular stress, particularly in the endoplasmic reticulum (ER), and trigger apoptosis (programmed cell death). This is a key area of interest in cancer research, as many cancer cells overexpress SCD1 and are dependent on its activity for survival.

Research using tools developed from precursors like this compound has demonstrated that blocking SCD1 can inhibit the growth of cancer cells, including those in glioblastoma. Furthermore, SCD1 activity is linked to inflammatory responses and the development of metabolic diseases such as obesity and insulin (B600854) resistance. google.com Studies on SCD1-deficient mice have shown they are protected from these conditions, highlighting the enzyme's central role in metabolic regulation. gsartor.org

Table 2: Cellular Processes Influenced by SCD1 Activity

Cellular ProcessEffect of High SCD1 ActivityEffect of Low SCD1 Activity/Inhibition
Lipid CompositionIncreased monounsaturated fatty acidsIncreased saturated fatty acids
Cell ProliferationPromotes proliferation (especially in cancer)Inhibits proliferation, induces apoptosis
Cellular StressProtects against SFA-induced lipotoxicityInduces ER stress and unfolded protein response
InflammationModulates inflammatory pathwaysCan lead to inflammatory skin and intestinal conditions
Insulin SensitivityContributes to insulin resistanceEnhances insulin sensitivity

Understanding how SCD1 is regulated at the molecular level is crucial for developing therapeutic strategies that target this enzyme. Research in this area involves investigating the enzyme's structure, its interaction with substrates and inhibitors, and the signaling pathways that control its expression.

Computational molecular dynamics studies have been employed to characterize the binding of substrates like stearoyl-CoA to SCD1, revealing the dynamic conformational changes that occur during the catalytic process. gsartor.org While not directly using this compound, these studies rely on a deep understanding of the stearoyl group's properties. Furthermore, the synthesis of specific inhibitors, which may involve this compound, allows for detailed structure-activity relationship (SAR) studies. These studies help to identify the key chemical features required for potent and selective inhibition of SCD1, paving the way for the design of new drugs for metabolic diseases and cancer.

Interaction with Stearoyl CoA Desaturase 1 (SCD1)

SCD1 Inhibitor Research and Therapeutic Potential

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). nih.govmdpi.comrsc.org Alterations in lipid composition, particularly an enrichment in MUFAs, are a hallmark of various cancer cells, supporting the formation of new cell membranes and promoting tumorigenic signaling. nih.govresearchgate.net Elevated expression of SCD1 has been observed in a wide array of cancers and is often correlated with increased aggressiveness and poor patient outcomes. nih.govresearchgate.net The enzyme's involvement in promoting cancer cell proliferation, migration, and the maintenance of cancer stem cells has made it a significant target for anticancer therapy. nih.govmdpi.com

In this context, this compound serves as a key reagent in the synthesis of molecular probes and potential inhibitors for studying SCD1 function. Researchers are actively developing and testing numerous chemical compounds that can inhibit SCD1. nih.govrsc.orgresearchgate.net By using this compound to create analogs of the natural substrate (stearoyl-CoA) or to build novel heterocyclic compounds, scientists can investigate the structure-activity relationship of potential inhibitors. rsc.orgnih.gov The therapeutic potential of inhibiting SCD1 is substantial; preclinical studies have shown that SCD1 inhibitors can suppress tumor growth, induce cancer cell death (apoptosis), and sensitize cancer cells to other treatments. nih.govmdpi.com Furthermore, inhibiting SCD1 has been shown to enhance antitumor T cell responses, suggesting a role in improving cancer immunotherapies. nih.govbmj.comnih.gov

Synthesis of Lipid-Based Drug Delivery Systems

Lipid-based nanoparticles (LBNPs) are a highly versatile and biocompatible class of nanocarriers used extensively in medical research and pharmacology. nih.gov These systems, which include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate a variety of therapeutic agents, protecting them from degradation, enhancing their solubility, and enabling targeted delivery. nih.govinsidetx.commdpi.com NLCs are considered a second generation of lipid nanoparticles, incorporating both solid and liquid lipids to create a less ordered structure that allows for higher drug loading capacity and better stability compared to SLNs. nih.govacs.org

This compound is utilized in the synthesis of specialized lipid components and amphiphilic polymers that form these advanced delivery systems. For example, it is used to synthesize stearoyl chitosan (B1678972), an amphiphilic derivative that can be anchored to the surface of lipid nanoparticles. mdpi.comresearchgate.netnih.gov This modification helps to create stable, coated nanoparticles capable of carrying drugs like curcumin (B1669340). nih.govnih.gov The stearoyl group provides a lipophilic anchor that integrates into the lipid core of the nanoparticle, while the hydrophilic portion (e.g., chitosan) can form a protective outer layer. These delivery systems have shown significant clinical potential, most notably demonstrated by the use of lipid nanoparticles in mRNA-based COVID-19 vaccines. insidetx.commdpi.comwikipedia.org

Incorporation into Liposomal Membranes for Protein Modification Studies

The artificial modification of proteins with fatty acids, known as fatty acylation, is a powerful technique for studying protein interactions with cell membranes. nih.gov this compound, as a water-insoluble fatty acid chloride, is an effective reagent for this purpose. nih.gov In a common method, a water-soluble protein is modified with this compound within a reversed micelle system. This process attaches a stearoyl lipid "anchor" to the protein. nih.gov

The resulting fatty-acylated protein gains the ability to insert itself into and translocate across lipid bilayers, such as the membranes of liposomes. nih.govnih.gov Liposomes are microscopic vesicles composed of a lipid bilayer, mimicking the structure of a cell membrane. By incorporating these modified proteins into liposomes, researchers can study a variety of membrane-related processes. nih.gov This cell-free system provides a controlled environment to investigate protein localization, function, and transport at the membrane interface, which is crucial for understanding many biological phenomena. nih.govnih.gov

Pharmaceutical and Drug Delivery Applications

The properties imparted by the stearoyl group are leveraged in pharmaceutical development to overcome challenges associated with drug formulation and delivery.

Synthesis of Fatty Acid Derivatives for Improved Drug Solubility and Bioavailability

A significant challenge in drug development is the poor water solubility of many active pharmaceutical ingredients, which can limit their effectiveness. solubilityofthings.com Derivatization of drug molecules with fatty acids, a process sometimes called "lipidization," is a strategy used to address this issue. nih.govnih.gov this compound is a highly reactive and useful reagent for this purpose, allowing for the covalent attachment of an 18-carbon lipid chain to a drug molecule. solubilityofthings.com

This modification alters the drug's physicochemical properties, particularly its lipophilicity. nih.gov Increasing the lipid character of a drug can enhance its solubility in lipid-based formulations and improve its ability to be absorbed through the gut. mdpi.comnih.gov For example, a drug disguised as a triglyceride by attaching a fatty acid can be packaged into chylomicrons and absorbed through the lymphatic system, bypassing initial metabolism in the liver. nih.gov This approach can lead to improved bioavailability, a longer half-life in the body, and potentially altered tissue distribution, providing a versatile method for optimizing the performance of peptide, protein, and small molecule drugs. nih.govnih.gov

Development of Stearoyl Chitosan for Drug Delivery Systems

Chitosan is a natural polysaccharide derived from chitin (B13524) that is well-regarded for its biocompatibility, biodegradability, and mucoadhesive properties, making it a polymer of great interest for drug delivery. nih.govmdpi.comresearchgate.net However, its application is sometimes limited by its insolubility in water and neutral pH environments. researchgate.net

To overcome this, chitosan can be chemically modified with this compound to produce stearoyl chitosan. researchgate.netnih.gov This reaction attaches the long, hydrophobic stearoyl chain to the hydrophilic chitosan backbone, creating an amphiphilic polymer. researchgate.netnih.gov Because of this dual nature, stearoyl chitosan can self-assemble into nanoparticles in aqueous solutions. researchgate.netnih.gov These nanoparticles serve as promising carriers for various drugs, combining the beneficial properties of chitosan with the ability to encapsulate and deliver therapeutic agents effectively. researchgate.netnih.govnih.gov

The synthesis of stearoyl chitosan is achieved through the reaction of the primary amino groups of chitosan with this compound. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a dilute acetic acid solution, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net The degree of substitution—that is, the number of stearoyl groups attached to the chitosan polymer—can be controlled by varying the molar ratio of this compound to the amino groups on the chitosan. mdpi.comresearchgate.net

Following synthesis, a thorough structural analysis is essential to confirm the modification. Several analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds within the molecule. The successful synthesis of stearoyl chitosan is confirmed by the appearance of new absorption bands corresponding to the amide linkage formed between the chitosan and the stearoyl group. nih.govunimib.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure by detecting the hydrogen atoms. In the ¹H NMR spectrum of stearoyl chitosan, new signals appear that are characteristic of the protons in the long aliphatic chain of the stearoyl group, confirming its presence. researchgate.netunimib.it

X-ray Diffraction (XRD): XRD analysis is used to examine the crystalline structure of the polymer. The modification of chitosan with the bulky stearoyl chains typically disrupts the original crystalline structure of chitosan, leading to a more amorphous material, which can be observed in the XRD pattern. researchgate.netnih.gov

Table 1: Summary of Research Findings for this compound Applications

Application AreaSpecific Use of this compoundKey Research FindingsRelevant Citations
SCD1 Inhibitor ResearchSynthesis of molecular probes and potential inhibitors for the SCD1 enzyme.SCD1 is a key target in cancer therapy due to its role in tumor growth and proliferation. Inhibitors show promise in suppressing cancer and enhancing immunotherapy. nih.govmdpi.comrsc.orgresearchgate.netnih.govbmj.comnih.gov
Lipid-Based Drug DeliverySynthesis of lipidic components and amphiphilic polymers (e.g., stearoyl chitosan) for nanoparticles.Creates stable nanocarriers (SLNs, NLCs) that can improve drug loading, stability, and targeted delivery. nih.govinsidetx.commdpi.comacs.orgmdpi.comnih.govnih.gov
Protein Modification StudiesUsed as a reagent for fatty acylation to attach a lipid anchor to proteins.Allows soluble proteins to be incorporated into liposomal membranes to study their function and transport at the membrane interface. nih.govnih.gov
Improving Drug PropertiesDerivatization of active pharmaceutical ingredients to create fatty acid conjugates."Lipidization" can enhance a drug's solubility in lipid formulations and improve its oral bioavailability and pharmacokinetic profile. solubilityofthings.comnih.govnih.gov
Stearoyl Chitosan SynthesisReactant with chitosan to form an amphiphilic polymer.Creates a biocompatible material that self-assembles into nanoparticles, serving as an effective drug delivery system. researchgate.netnih.govnih.govnih.gov
Nanoparticle Formation and Drug Encapsulation Efficiency

The lipophilic nature of the stearoyl chain makes this compound and its derivatives valuable in the formation of lipid-based nanoparticles for drug delivery. These nanoparticles are engineered to encapsulate therapeutic agents, protecting them from degradation and controlling their release. The modification of materials with stearoyl groups can significantly enhance their hydrophobicity, which is a key factor in the formation and stability of drug-carrying nanoparticles.

One approach involves the synthesis of amphiphilic polymers, such as stearoyl-chitosan (ST-CS), which can self-assemble into nanoparticles. mdpi.com In studies involving the encapsulation of curcumin, a compound with poor bioavailability, ST-CS nanoparticles were developed. These nanoparticles demonstrated high drug entrapment efficiency, reaching up to 73%, with mean diameters ranging from 200 to 400 nm. mdpi.com The efficiency of encapsulation is influenced by factors including the type of polymer and fatty acid used. mdpi.com

Solid Lipid Nanoparticles (SLNs) represent another major class of carriers where stearoyl derivatives are employed. SLNs are typically made from physiologically tolerated lipids, which can reduce the risk of toxicity compared to some polymeric systems. nih.gov The selection of lipids and surfactants is critical as it affects particle size, stability, and drug-loading capacity. nih.gov Research on a curcumin derivative (CUD) formulated into SLNs showed exceptionally high entrapment efficiency (EE) of 96.8 ± 0.4% and a high drug loading capacity of 6.2 ± 0.1%. nih.gov These CUD-loaded SLNs had a uniform particle size of approximately 113.0 nm. nih.gov Similarly, a stearoyl-gemcitabine prodrug was effectively encapsulated within poly(ethylene glycol)-b-poly(D,L-lactic acid) (PEG-PLA) micelles, achieving an encapsulation efficiency greater than 90% due to the strong association of the stearyl chain with the hydrophobic core of the micelle. nih.gov

The table below summarizes findings from various studies on nanoparticles utilizing stearoyl derivatives.

Nanoparticle SystemEncapsulated DrugParticle Size (nm)Encapsulation Efficiency (%)Source(s)
Stearoyl-Chitosan NPCurcumin200–400Up to 73% mdpi.com
PEG-PLA MicellesStearoyl-gemcitabineNot Specified>90% nih.gov
Solid Lipid Nanoparticles (SLN)Curcumin Derivative (CUD)113.0 ± 0.896.8 ± 0.4% nih.gov
Controlled Drug Release Studies

A primary goal of using stearoyl-modified nanoparticles is to achieve controlled and sustained release of the encapsulated drug, which can maintain therapeutic concentrations over an extended period and reduce dosing frequency. sciencescholar.us The hydrophobic stearoyl component within the nanoparticle matrix plays a crucial role in modulating the drug release rate.

For instance, stearoyl-chitosan carriers have been shown to provide a slower, more sustained release of encapsulated compounds compared to traditional liposomes. mdpi.com In a similar vein, polymeric micelles containing doxorubicin (B1662922) and modified with fatty acyl chains exhibited sustained release profiles. mdpi.com

More specific quantitative data comes from studies on stearoyl-modified prodrugs and SLNs. Stearoyl-gemcitabine loaded into PEG-PLA micelles demonstrated a pronounced sustained release, with only 30% of the drug being released over a 72-hour period in vitro. nih.gov This slow release is attributed to the stable incorporation of the lipophilic prodrug within the nanoparticle's core. nih.gov Likewise, optimized solid lipid nanoparticles loaded with a curcumin derivative (CUD-SLN) showed a sustained release profile, releasing the drug over approximately 48 hours. nih.gov This controlled release is a significant improvement over the rapid metabolism and clearance of the parent drug. nih.gov The principle of controlled release relies on the slow degradation or erosion of the polymer or lipid matrix in a physiological environment, which is influenced by its chemical composition and structure. nih.gov

Applications in Chemotherapy Delivery

This compound is used in the synthesis of antitumor agents and drug delivery systems designed for chemotherapy. scbt.com The development of nanoparticle-based systems using stearoyl derivatives aims to overcome significant challenges in cancer treatment, such as the poor solubility of some chemotherapy drugs and the severe side effects associated with systemic administration. nih.govnih.gov

A key example is the development of a stearoyl-gemcitabine prodrug for pancreatic cancer. nih.gov Gemcitabine (B846), a standard treatment, has a very short half-life that necessitates frequent administration and can lead to significant dose-related side effects. nih.gov By converting it into a stearoyl prodrug and encapsulating it in micelles, researchers created a formulation that provides a sustained antitumor effect. nih.gov

Similarly, stearoyl-chitosan nanoparticles loaded with curcumin have been tested against PANC-1 pancreatic cancer cells, where they proved to be more effective than a free curcumin solution. mdpi.com Other research has shown that doxorubicin-loaded polymeric micelles, which utilize a similar lipophilic chain principle, exhibited greater cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), BGC (gastric cancer), and K562 (leukemia), compared to the drug administered alone. mdpi.com These findings highlight the potential of using stearoyl-modified nanocarriers to enhance the efficacy of chemotherapy drugs. mdpi.com

Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Beyond its role in drug delivery systems, this compound is a fundamental reagent used as a precursor or intermediate in the synthesis of more complex pharmaceutical molecules. pubcompare.aigoogle.com Its high reactivity allows for the controlled introduction of the stearoyl moiety into a target molecule, a common strategy in medicinal chemistry. pubcompare.ai It is widely used for the esterification of alcohols and the synthesis of amides and imides, which are crucial reactions in building APIs. google.com

Specific documented uses of this compound as a pharmaceutical intermediate include:

Synthesis of 4-fluoroceramide : This compound is a ceramide analog used in research, and its synthesis involves the use of this compound. sigmaaldrich.com

Preparation of shimofuridin analogs : this compound was used to prepare 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine, which are analogs of a natural product with potential biological activity. sigmaaldrich.com

Synthesis of antitumor agents : It is listed as a reagent in the synthesis of agents targeting tumor-associated macrophages. scbt.com

The use of this compound allows for the modification of molecules to alter their physical and biological properties, such as increasing lipophilicity to improve membrane permeability or to create derivatives for further chemical elaboration. pubcompare.ai

Utilization in Prodrug Design and Formulation

Prodrug design is a strategy where an inactive or less active derivative of a drug is created to improve its pharmacological properties, such as absorption, distribution, or duration of action. researchgate.netnih.gov The prodrug is then converted into the active parent drug within the body. researchgate.net this compound is an ideal reagent for creating certain types of prodrugs, typically by forming an ester or amide linkage with a hydroxyl or amino group on the parent drug. nih.gov

The addition of the long stearoyl chain significantly increases the lipophilicity of the drug. This modification can lead to several benefits:

Enhanced Drug Encapsulation : As seen with stearoyl-gemcitabine, increasing the drug's lipophilicity allows it to be more efficiently encapsulated into hydrophobic nanoparticle cores. nih.gov

Extended Duration of Action : The fatty acid chain can slow down the metabolism and clearance of the drug, leading to a longer therapeutic effect. nih.govresearchgate.net This is the principle behind long-acting injectable formulations of antipsychotics that use fatty acyl chains to decrease aqueous solubility. nih.gov

Improved Formulation Stability : By masking reactive functional groups, the prodrug strategy can enhance the chemical stability of the parent drug. nih.gov

The synthesis of stearoyl-gemcitabine is a clear example of this approach. The attachment of the stearyl chain to the hydrophilic drug gemcitabine created a lipophilic prodrug that could be formulated into a long-acting delivery system, addressing the parent drug's short half-life. nih.gov This strategy of using fatty acyl chains is a recognized paradigm for developing long-acting formulations of various APIs. nih.gov

Advanced Analytical Techniques in Stearoyl Chloride Research

Spectroscopic Characterization of Stearoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons along the fatty acyl chain. researchgate.net The terminal methyl (CH₃) group protons typically appear as a triplet at the most upfield position, around 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups of the long aliphatic chain produce a large, overlapping multiplet signal around 1.25-1.30 ppm. Protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear as a triplet at approximately 2.85 ppm due to the electron-withdrawing effect of the acyl chloride moiety.

The ¹³C NMR spectrum provides complementary information, resolving each unique carbon atom. chemicalbook.com The carbonyl carbon of the acyl chloride is highly deshielded and represents the most downfield signal, typically appearing around 174 ppm. The carbon alpha to the carbonyl group is found at approximately 47 ppm. The terminal methyl carbon gives a signal around 14 ppm, while the long chain of methylene carbons produces a series of signals between 22 and 34 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃ (Terminal) ~0.88 (triplet) ~14.1
(CH₂)ₙ ~1.25-1.30 (multiplet) ~22.7 - 34.0
-CH₂-C=O ~2.85 (triplet) ~47.0
-C=O Not Applicable ~174.0

Data sourced from spectral databases and literature. chemicalbook.comnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum is dominated by absorptions corresponding to the acyl chloride group and the long hydrocarbon chain. nih.govchemicalbook.com

The most characteristic and intense absorption band for this compound is the carbonyl (C=O) stretching vibration of the acyl chloride functional group, which appears at a high wavenumber, typically around 1800 cm⁻¹. This high frequency is a distinctive feature of acyl chlorides compared to other carbonyl compounds like ketones, esters, or carboxylic acids.

Additionally, the spectrum displays strong peaks in the region of 2850-2960 cm⁻¹, which are attributed to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the long aliphatic tail. researchgate.net A peak associated with -C-H deformation can also be observed. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
C=O Stretch (Acyl Chloride) ~1800 Strong, sharp absorption
C-H Stretch (Asymmetric, CH₂) ~2925 Strong absorption
C-H Stretch (Symmetric, CH₂) ~2855 Strong absorption
C-H Bend ~1465 Moderate absorption

Data compiled from spectral libraries and research articles. researchgate.netnih.gov

X-ray Diffraction (XRD) is an analytical technique primarily used to investigate the crystallographic structure, phase, and orientation of solid, crystalline materials. While this compound is often a liquid or low-melting solid at room temperature, XRD is highly relevant for characterizing its solid derivatives, such as long-chain amides or esters, or for studying its behavior at low temperatures.

For instance, studies on stearic acid, the parent carboxylic acid, show well-defined diffraction peaks indicative of a crystalline structure. researchgate.net When this compound is used to synthesize new materials, such as modified biopolymers or self-assembled monolayers, XRD is employed to confirm the resulting crystalline or semi-crystalline nature of the product. The analysis can reveal how the incorporation of the long stearoyl chain influences the packing and morphology of the final material. For example, the diffraction patterns can distinguish between amorphous and crystalline phases, providing insight into the long-range order of the molecules. researchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are indispensable for assessing purity and for tracking the consumption of the reactant and the formation of products during a chemical synthesis.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. sigmaaldrich.com In a typical GC analysis, the sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) flows through the column, carrying the sample components with it. Separation is achieved based on the differential partitioning of components between the mobile phase and a stationary phase coated on the inside of the column.

For this compound, a non-polar capillary column is generally used, and detection is often performed with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. The purity of a this compound sample is determined by the relative area of its corresponding peak in the chromatogram. Commercial grades of this compound often specify a purity level (e.g., ≥90% or 97%) as determined by GC analysis. sigmaaldrich.comsigmaaldrich.com The technique is also effective for detecting the presence of related impurities, such as the parent stearic acid or other fatty acyl chlorides.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com While this compound itself is highly reactive towards common reversed-phase LC solvents (like water and methanol), LC-MS is an invaluable tool for analyzing the products derived from its reactions. nih.gov

For example, when this compound is reacted with an alcohol to form an ester or with an amine to form an amide, LC-MS can be used to monitor the reaction. ki.se It can effectively separate the product from unreacted starting materials and byproducts in the reaction mixture. The mass spectrometer provides molecular weight information, which helps to confirm the identity of the synthesized compound. This technique is particularly useful for analyzing complex biological or food-related samples where stearoyl derivatives might be present. nih.gov For instance, the analysis of commercial sodium stearoyl lactylate, a food additive, relies on LC-MS to identify and quantify the various stearoylated components. nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound and its reaction products, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is instrumental in determining the thermal transitions of materials, such as melting point and glass transition temperature.

For this compound, also known as octadecanoyl chloride, the melting point is a key characteristic. Literature values indicate a melting point in the range of 21-23 °C. mdpi.comnih.govnih.gov This transition from a solid to a liquid state can be precisely observed as an endothermic peak in a DSC thermogram.

In the context of materials modified with this compound, such as acylated cellulose (B213188) diacetate, DSC analysis reveals changes in the thermal properties of the modified polymer. For instance, the introduction of the long stearoyl chains can alter the glass transition temperature (Tg) and melting behavior of the original polymer, indicating successful grafting and providing insights into the new material's thermal stability and processing parameters. researchgate.net Similarly, in the study of lipid nanoparticles incorporating stearoyl derivatives, DSC can elucidate the phase behavior and transition temperatures of the lipid components, which is crucial for their application in drug delivery systems. nih.gov

Below is a table summarizing typical thermal transition data obtained from DSC analysis in research involving stearoyl derivatives.

MaterialTransitionTemperature (°C)Enthalpy (J/g)Reference
Stearic AcidMelting (Endotherm)55 - 74140.2 - 196 researchgate.netresearchgate.net
1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) Oxidation ProductsTransitionHigher than original SLPC- nih.gov

Note: Data for stearic acid, the precursor to this compound, is included for comparative purposes as direct DSC thermograms for this compound are not commonly published in literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing weight loss associated with decomposition, oxidation, or dehydration.

In research involving polymers grafted with this compound, such as modified polyvinyl chloride (PVC) or cellulose, TGA is essential for evaluating the thermal stability of the resulting material. nih.govtcichemicals.com The introduction of the stearoyl group can influence the decomposition profile of the polymer. For example, TGA of cellulose acylated with this compound shows distinct degradation stages, which can be compared to the unmodified cellulose to understand the impact of the modification on thermal stability. researchgate.net In a study on a lead halide framework, a decomposition temperature of up to 295 °C was noted, indicating high thermal stability. acs.org

The following table presents findings from TGA studies on materials related to this compound.

MaterialOnset of Decomposition (°C)AtmosphereKey FindingsReference
Polyvinyl Chloride (PVC)-AirTGA coupled with potentiometric titration can quantify released hydrogen chloride and determine thermal stability. nih.gov
Cellulose Acylated with this compound--TGA confirms the thermal properties of the modified cellulose. researchgate.net
Long-chain fatty acids-NitrogenEvaporation is a zero-order process and kinetics can be determined by TGA. sci-hub.st
Lead Halide Frameworkup to 295AirConfirms high thermal stability. acs.org

Microscopic and Imaging Techniques

Microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound and its derivatives, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide critical information about surface topography, particle shape, and molecular organization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

In the context of this compound research, SEM is frequently used to examine the surface morphology of materials modified with this compound. For instance, when cellulose fibers are acylated with this compound, SEM images can reveal changes in the fiber surface, such as increased roughness or the presence of a coating, which confirms the successful modification. researchgate.net Similarly, SEM has been used to observe the morphology of injection-molded cellulose esters, providing insights into the material's structure at the micro-level. researchgate.net In studies of nanoparticles coated with stearoyl-chitosan, SEM micrographs are used to determine the shape and size of the resulting nanoparticles. nih.gov

The following table summarizes representative findings from SEM analyses in studies involving this compound modifications.

SampleMagnificationObserved FeaturesReference
Injection-molded cellulose C16/C8 blends1000xVaried surface morphologies depending on the blend ratio. researchgate.net
Cellulose fibers acylated with this compound-Changes in fiber surface morphology, indicating successful acylation. researchgate.net
Stearoyl-chitosan coated nanoparticles20,000xSpherical nanoparticle morphology. nih.gov
Salt crystalsVariousCubic crystal structures. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM can reveal the internal structure of materials at a significantly higher resolution than SEM.

In research involving this compound, TEM is particularly valuable for visualizing nanostructures such as nanoparticles, vesicles, and micelles formed from or incorporating stearoyl derivatives. For example, in the development of solid lipid nanoparticles (SLNs) for drug delivery, TEM is used to characterize the morphology of the nanoparticles, which can be composed of lipids like stearic acid (the precursor to this compound). researchgate.netresearchgate.net Cryo-TEM, a specialized form of TEM where samples are observed in a vitrified state, is instrumental in studying the structure of lipid-polymer hybrid nanoparticles and vesicles in their native, hydrated state. nih.govbiorxiv.org These studies provide critical information on how the incorporation of stearoyl-containing molecules influences the size, shape, and lamellarity of these nanostructures.

Key findings from TEM studies in related research are presented in the table below.

Sample TypeKey FindingsReference
Solid Lipid Nanoparticles (SLNs)Spherical morphology was observed. The addition of oleic acid to lauric acid SLNs produced a core-shell structure. researchgate.net
Hybrid Lipid-Polymer NanoparticlesStructures ranged from vesicles to rod-shaped and worm-like micelles, depending on the composition and preparation. nih.gov
Lipid Nanoparticles (LNPs) for mRNA deliveryThe size and morphology of LNPs, which are critical for their function, can be characterized. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM provides a 3D profile of the surface on a nanoscale by measuring the forces between a sharp probe and the sample surface.

AFM is an invaluable tool for studying the surface topography and mechanical properties of films and layers containing stearoyl derivatives. For instance, Langmuir-Blodgett films of stearic acid, the parent molecule of this compound, have been extensively studied using AFM to understand their domain structures and molecular packing. mdpi.comnih.gov These studies reveal fine structures within the fatty acid domains that are not visible with conventional optical microscopy. nih.gov AFM can also be used to investigate the surface roughness of materials, which can be altered by modification with this compound. For example, the roughness of Langmuir-Blodgett films of stearic acid has been shown to vary with the number of monolayers. mdpi.com In the context of cell and molecular biology, peak force tapping AFM allows for simultaneous acquisition of topography and mechanical properties of biological samples, which can be relevant for systems interacting with stearoyl-containing lipids. rsc.org

The table below highlights findings from AFM studies on related systems.

SampleTechniqueKey FindingsReference
Langmuir-Blodgett films of stearic acidForce ModulationRevealed fine structures within domains and comparable elastic properties of different phases. nih.gov
Langmuir-Blodgett films of stearic acidIntermittent Contact ModeSurface roughness and area were found to be maximal for a 17-monolayer film. mdpi.com
Adsorbed Pulmonary Surfactant FilmsIn situ Langmuir-Blodgett transferVisualized multilayered surface-associated surfactant reservoirs. acs.org

Computational and Theoretical Studies of Stearoyl Chloride

Molecular Modeling of Stearoyl Chloride Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are crucial for understanding the non-covalent and covalent interactions that govern how this compound engages with other chemical species.

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are primary tools for studying these interactions. MD simulations can model the movement and interactions of this compound with solvent molecules, on surfaces, or with large macromolecules like polymers over time. These simulations provide a dynamic picture of how the long alkyl chain and the reactive acyl chloride headgroup influence its orientation and accessibility. For instance, in modifying polymers like cellulose (B213188) or chitin (B13524), modeling can reveal how this compound first adsorbs onto the polymer surface and orients itself for an efficient acylation reaction.

Research on other reactive chlorides, such as trityl chloride, using molecular modeling has shown that interactions within a confined space, like a supramolecular capsule, can significantly influence reactivity. mdpi.com In these studies, hydrogen bonding between the chlorine atom and surrounding molecules was found to weaken the C-Cl bond, activating it for ionization and subsequent reaction. mdpi.com Similar principles apply to this compound, where interactions with proton-donating solvents or functional groups on a substrate can polarize the carbonyl group and the C-Cl bond, facilitating nucleophilic attack. Modeling can quantify these effects by calculating interaction energies and mapping the electron density changes upon binding.

These computational approaches allow for the investigation of interactions at a level of detail that complements experimental findings, helping to rationalize reaction outcomes and guide the design of new synthetic processes. researchgate.net

Table 1: Key Interaction Parameters from Molecular Modeling

Parameter Description Relevance to this compound Interactions
Interaction Energy The energy change when two or more molecules bind together.Quantifies the strength of binding between this compound and a substrate (e.g., an alcohol or amine).
Non-covalent Interactions Includes van der Waals forces, hydrogen bonds, and electrostatic interactions.The long stearoyl chain primarily interacts via van der Waals forces, while the acyl chloride headgroup can participate in electrostatic and hydrogen bond acceptor interactions.
Radial Distribution Function Describes how the density of surrounding atoms varies as a function of distance from a central point.Used in simulations to understand the solvation shell structure of this compound in different solvents or its proximity to reactive sites on a polymer.
Binding Orientation The preferred spatial arrangement of this compound relative to another molecule.Determines the geometric feasibility of a reaction, ensuring the electrophilic carbon is accessible to a nucleophile.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic reactivity of a molecule like this compound. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various reactivity indicators can be derived. researchgate.net

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is readily attacked by nucleophiles. Quantum chemical calculations can precisely map the electron distribution in the molecule. An electrostatic potential (ESP) map, for example, visually represents the charge distribution, highlighting the electron-deficient (positive) region around the carbonyl carbon and the electron-rich (negative) region around the carbonyl oxygen and chlorine atoms. This map serves as a guide for predicting the site of nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For this compound, the LUMO is typically localized on the carbonyl group, specifically the C=O antibonding orbital (π*). A low LUMO energy indicates a high susceptibility to attack by a nucleophile's HOMO. The energy gap between the HOMO and LUMO is a general indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity.

Calculations can also determine the transition state energies for proposed reaction pathways, such as the acylation of an alcohol or amine. nih.govresearchgate.net By comparing the activation energies of different potential reactions, chemists can predict which products are kinetically favored. nih.gov

Table 2: Quantum Chemical Descriptors for this compound Reactivity

Descriptor Definition Significance for this compound
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates greater electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Mulliken/NPA Charges Calculated partial atomic charges on each atom.Quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of the oxygen and chlorine atoms.
Electrostatic Potential (ESP) The potential energy experienced by a positive point charge at various locations around the molecule.Maps regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites), guiding the prediction of intermolecular interactions.
Bond Dissociation Energy The energy required to break a specific bond homolytically.The calculated C-Cl bond dissociation energy can provide insight into the bond's lability during reactions.

Simulation of this compound in Complex Systems

Simulating this compound in complex systems, such as in solution, at interfaces, or within biological membranes, provides a bridge between its theoretical properties and its practical applications. Molecular dynamics (MD) is the primary technique for these investigations, allowing researchers to observe the collective behavior of thousands to millions of atoms over time. nih.gov

Given its amphiphilic nature—a long, nonpolar hydrocarbon tail and a polar acyl chloride head—this compound exhibits complex behavior in aqueous environments. Simulations can model its aggregation into micelles or its behavior at an oil-water interface, which is crucial for applications in emulsion chemistry.

A significant area of study is the simulation of this compound within lipid bilayers, which are the primary components of cell membranes. nih.gov As a lipid derivative itself, this compound can be incorporated into these membranes. MD simulations can predict its preferred orientation, the depth of penetration of its acyl chloride headgroup, and its effect on membrane properties. For example, the insertion of the long stearoyl chain can affect membrane thickness, lipid packing, and fluidity. nih.gov Such simulations are vital for understanding how this compound-modified molecules or nanoparticles interact with cells. acs.org

Coarse-grained (CG) molecular dynamics is a particularly useful variant for studying large-scale phenomena, such as the self-assembly of polymers modified with this compound. nih.gov In the CG approach, groups of atoms are represented as single interaction sites, which dramatically reduces computational cost and allows for the simulation of longer timescales and larger system sizes. arxiv.org This is essential for modeling processes like the formation of polymer-drug micelles or the dispersion of modified nanoparticles in a matrix. nih.gov

Table 3: Applications of Simulating this compound in Complex Systems

System Simulation Technique Research Findings & Insights
Aqueous Solution All-Atom or Coarse-Grained MDPredicts aggregation behavior, critical micelle concentration, and the structure of self-assembled aggregates.
Lipid Bilayer/Membrane All-Atom MDDetermines the orientation and location of this compound within the membrane, and its impact on membrane fluidity, thickness, and order parameters. nih.gov
Polymer Matrix All-Atom or Coarse-Grained MDInvestigates the interactions between this compound and polymer chains, predicting how modification affects polymer conformation and bulk material properties. ekb.eg
Solid/Liquid Interface All-Atom MDModels the adsorption and orientation of this compound on surfaces (e.g., cellulose, silica), providing insight into surface modification processes.

Future Research Directions and Challenges in Stearoyl Chloride Studies

Exploration of Novel Reaction Pathways and Catalytic Systems

The traditional synthesis of stearoyl chloride primarily involves the reaction of stearic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or phosphorus pentachloride (PCl₅). nih.govlibretexts.org While effective, these methods often involve hazardous reagents and can lead to the formation of undesirable by-products. nih.govgoogle.com Future research is increasingly focused on developing safer, more efficient, and selective synthesis routes through novel pathways and advanced catalytic systems.

One promising area is the exploration of alternative reaction mechanisms that avoid harsh chemicals. A patented process describes the reaction of isopropenyl stearate (B1226849) with anhydrous hydrogen chloride, which directly yields high-purity this compound and acetone (B3395972), avoiding phosphorus-based impurities that can arise from other methods. google.com Further investigation into similar displacement reactions could lead to cleaner production methods.

The development of novel catalysts is another critical research frontier. While catalysts like N,N-dimethylformamide (DMF), pyridine (B92270), and triethylamine (B128534) are used to facilitate the reaction with thionyl chloride, research into more efficient and recyclable catalysts is ongoing. google.com This includes exploring solid-supported catalysts and phase-transfer catalysts like cetyl trimethylammonium bromide, which can simplify product purification and reduce waste. google.com

A significant shift towards greener synthesis is the investigation of biocatalytic and chemocatalytic systems. The use of enzymes, such as lipases and aminoacylases, for the synthesis of stearoyl derivatives like esters and N-acyl-amino acids points to the potential for developing enzymatic routes to this compound itself or its immediate precursors. nih.govrsc.orgnih.gov Additionally, emerging techniques like shuttle-catalysis, which allows for a CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons, and visible-light photocatalysis represent innovative approaches that could be adapted for this compound production, offering milder reaction conditions and improved safety profiles. nih.govorganic-chemistry.org

Catalytic System Description Potential Advantages Reference(s)
Traditional Catalysts e.g., DMF, Pyridine, Triethylamine used with SOCl₂.Well-established and effective for laboratory scale. google.com
Phase-Transfer Catalysts e.g., Cetyl trimethylammonium bromide.Can improve reaction rates and simplify purification. google.com
Biocatalysts e.g., Lipases, Aminoacylases.Environmentally friendly, high selectivity, mild reaction conditions. nih.govrsc.orgnih.gov
Shuttle-Catalysis Transfer of functional groups between molecules.Avoids hazardous reagents like CO and HCl. nih.gov
Photocatalysts e.g., Ru(bpy)₃Cl₂ with visible light.Utilizes light energy, potentially milder conditions. organic-chemistry.org

Development of this compound in Emerging Technologies

The versatility of this compound as a reactive intermediate makes it a valuable tool in the development of materials for emerging technologies. Its ability to introduce a long hydrophobic stearoyl group onto various molecules is being exploited in advanced drug delivery, tissue engineering, and smart materials.

In the realm of advanced drug delivery systems , this compound is used to modify biopolymers like chitosan (B1678972). The resulting stearoyl chitosan can self-assemble into nanoparticles that are capable of encapsulating and providing controlled release of chemotherapeutic drugs. nih.gov Furthermore, the use of stearic acid (the precursor to this compound) in the formation of solid lipid nanoparticles (SLNs) for delivering therapeutics across the blood-brain barrier highlights a potential application for this compound in creating sophisticated nanocarriers for treating neurodegenerative diseases. nih.gov

The field of tissue engineering could also benefit from the properties of this compound. By acylating biomaterials, their surface properties, such as hydrophobicity and biocompatibility, can be tailored. This could be crucial for creating scaffolds that promote cell adhesion and proliferation, a key requirement for engineered tissues. Future research will likely focus on the precise control of surface modification using this compound to elicit specific biological responses.

Another exciting area is the development of stimuli-responsive polymers . While not yet a widespread application, the ability of this compound to modify polymers opens the door to creating "smart" materials. For instance, incorporating the long stearoyl chain could influence the thermal or pH-responsive behavior of a polymer, leading to applications in sensors, actuators, and controlled-release systems.

Integration of this compound in Sustainable Industrial Processes

The chemical industry is under increasing pressure to adopt more sustainable practices, and the production of this compound is no exception. Future research is heavily focused on integrating green chemistry principles into its synthesis and use.

A key aspect of this is the development of processes with improved atom economy and waste reduction . A patented synthesis method, for example, emphasizes high product purity, minimal by-products, and the ability to recycle the catalyst and excess thionyl chloride. google.com This process also includes a system for capturing and neutralizing gaseous by-products like sulfur dioxide (SO₂) and hydrogen chloride (HCl), preventing their release into the atmosphere. google.com

The move towards biocatalysis is a significant step in making the production of stearoyl derivatives more sustainable. Lipase-catalyzed synthesis of esters from fatty acids can be performed in continuous flow reactors using immobilized enzymes, which are highly efficient and can be reused for multiple cycles. rsc.org Applying similar biocatalytic principles to the synthesis of this compound or its direct downstream products could dramatically reduce the environmental footprint of these processes.

Furthermore, conducting a comprehensive Life Cycle Assessment (LCA) for this compound production is a critical future direction. While specific LCAs for this compound are not yet widely published, the methodology is being applied to similar bio-based and nano-scale materials to identify environmental hotspots in their production pathways. rsc.orgresearchgate.net Such assessments will be essential for guiding the development of truly sustainable industrial processes for this compound.

Sustainability Approach Description Key Benefits Reference(s)
Process Optimization High-purity synthesis with catalyst and reagent recycling.Reduced waste, lower environmental impact, improved cost-effectiveness. google.com
Waste Valorization Capture and neutralization of gaseous by-products.Prevention of air pollution, potential for by-product reuse. google.com
Biocatalysis Use of enzymes like lipases in continuous flow systems.Milder reaction conditions, reduced energy consumption, biodegradable catalysts. rsc.org
Life Cycle Assessment Holistic evaluation of environmental impact from cradle-to-gate.Identification of unsustainable steps for targeted improvement. rsc.orgresearchgate.net

Addressing Challenges in Scalable Synthesis and Purification

While novel synthesis methods are being explored at the laboratory scale, translating these to large-scale industrial production presents significant challenges. The annual production of this compound is substantial, indicating a high demand for efficient and reliable manufacturing processes. nih.gov

One of the primary challenges in scalable synthesis is moving away from hazardous reagents like phosgene, which is highly toxic and requires complex handling procedures. google.com While thionyl chloride is a common alternative, its use also requires careful management of corrosive by-products. google.comshreesulphuric.com Furthermore, high-temperature reactions can lead to the degradation of the product, resulting in lower yields and the formation of impurities. google.com Developing scalable processes that operate under milder conditions is therefore a key research goal.

Purification at an industrial scale is another major hurdle. Crude this compound can contain residual catalysts, unreacted starting materials, and by-products that affect its quality. google.comgoogle.com Conventional vacuum distillation, a common purification technique, can be destructive for high-molecular-weight acid chlorides like this compound and may not effectively remove all impurities. google.comgoogle.com Future research needs to focus on developing and optimizing alternative purification methods. These may include:

Adsorptive purification: Using materials like activated carbon to remove specific impurities such as tar-like substances. google.com

Non-distillative methods: A patented process for purifying similar carbonyl chlorides involves treatment with carboxamide hydrohalides, which avoids the need for distillation and its associated energy costs and potential for product degradation. justia.com

Advanced filtration techniques: The use of modern filtration and separation technologies to achieve high purity without thermal stress on the product.

Overcoming these challenges is crucial for ensuring a stable and cost-effective supply of high-purity this compound for its various applications.

Advanced Applications in Targeted Therapies and Nanomaterials

This compound is a key building block in the development of advanced materials for biomedical applications, particularly in the fields of targeted therapies and nanomaterials.

In targeted cancer therapy , this compound is instrumental in synthesizing amphiphilic polymers like stearoyl chitosan. These polymers can form nanoparticles that encapsulate anticancer drugs, such as methotrexate (B535133) and pemetrexed (B1662193), protecting them from premature degradation and facilitating their delivery to tumor sites. nih.gov Research is also directed towards its use in the synthesis of agents targeting tumor-associated macrophages. scbt.com A significant area of related research is the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in cancer progression, which underscores the importance of lipid metabolism pathways in oncology. nih.gov

The development of nanomaterials for treating neurodegenerative diseases is another promising frontier. The blood-brain barrier (BBB) poses a significant challenge for drug delivery to the central nervous system. Lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs), are being investigated for their ability to cross the BBB. nih.gov this compound's ability to impart lipophilic character makes it a valuable tool for designing such nanocarriers, potentially for delivering drugs for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govnih.gov

Future research will likely expand into nanomaterials for bio-imaging . By functionalizing nanoparticles with this compound, their interaction with biological systems can be modulated. This could be leveraged to create novel contrast agents for magnetic resonance imaging (MRI) or targeted probes for molecular imaging, although this remains an area for future exploration. The continued development of novel nanomaterials using this compound as a key component promises to yield new and more effective tools for diagnosing and treating a range of diseases.

Q & A

Q. What are the standard synthesis methods for stearoyl chloride, and how are they validated?

this compound is typically synthesized via the reaction of stearic acid with thionyl chloride (SOCl₂) or through dehydrochlorination of stearic acid derivatives. The reaction progress is monitored using gas chromatography (GC) to confirm the absence of unreacted stearic acid and by quantifying HCl evolution . Purity validation involves Fourier-transform infrared spectroscopy (FTIR) to confirm the characteristic C=O stretch (~1800 cm⁻¹) and nuclear magnetic resonance (NMR) for structural verification .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • FTIR : Identifies acyl chloride functional groups and reaction intermediates.
  • NMR (¹H and ¹³C) : Confirms molecular structure and monitors reaction progress (e.g., disappearance of –OH peaks from stearic acid).
  • Mass spectrometry (MS) : Validates molecular weight and detects impurities.
  • Titration : Quantifies active chloride content to assess purity .

Q. What are the primary research applications of this compound in material science?

this compound is widely used to modify surfaces (e.g., cellulose fibers, nanoparticles) via esterification or amidation. Key applications include:

  • Hydrophobic coatings for textiles or paper (reducing moisture absorption by up to 26% in sisal fibers when toluene is used as a solvent) .
  • Functionalization of amine-terminated particles for drug delivery systems .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis .
  • Handling : Use fume hoods, corrosion-resistant gloves (nitrile), and eye protection. Neutralize spills with sodium bicarbonate .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How do solvent choices influence the reactivity and efficacy of this compound in esterification reactions?

Solvent polarity and compatibility with acyl chlorides significantly impact reaction outcomes. For example:

  • Toluene : Enhances moisture reduction in sisal fibers (26% reduction) due to optimal solubility and low water content.
  • DMF : May hinder reactions by forming stable complexes with acyl chlorides, leading to no moisture reduction in esterified fibers . Methodological tip: Pre-dry solvents over molecular sieves and monitor reaction progress via FTIR to avoid side reactions.

Q. How can researchers quantify surface amine group coverage when functionalizing particles with this compound?

  • X-ray photoelectron spectroscopy (XPS) : Measures nitrogen content pre- and post-reaction to calculate amine group consumption.
  • Fluorescent labeling : Tags unreacted amine groups with dyes (e.g., fluorescamine) for quantitative analysis via fluorescence spectroscopy .

Q. How should contradictory data on moisture absorption in this compound-modified fibers be resolved?

Inconsistent results (e.g., reduced moisture in toluene vs. no effect in DMF) may stem from solvent-induced side reactions or incomplete esterification. Resolution steps:

  • Replicate experiments under controlled humidity.
  • Use thermogravimetric analysis (TGA) to confirm covalent bonding vs. physical adsorption.
  • Compare FTIR spectra for ester peak integrity (~1740 cm⁻¹) .

Q. What strategies optimize the synthesis of this compound derivatives (e.g., stearamide) for specific applications?

  • Stearamide synthesis : React this compound with excess ammonia in anhydrous conditions.
  • Purity control : Recrystallize from ethanol to remove unreacted chloride.
  • Application-specific tuning : Adjust reaction stoichiometry and solvent (e.g., THF for higher yields) .

Q. What reaction mechanisms dominate when this compound interacts with hydroxylated vs. amine-functionalized surfaces?

  • Hydroxylated surfaces (e.g., cellulose) : Nucleophilic acyl substitution forms stable esters.
  • Amine-functionalized surfaces : Rapid amidation occurs, releasing HCl. Kinetic tip: Amine reactions proceed faster due to higher nucleophilicity; monitor pH to avoid side reactions .

Q. How does the 18-carbon chain in this compound affect its reactivity compared to shorter-chain acyl chlorides?

The long alkyl chain introduces steric hindrance, slowing reactions with bulky nucleophiles. However, it enhances hydrophobic interactions in product applications. For example:

  • Palmitoyl chloride (C16) : Faster reaction kinetics but less effective in moisture resistance.
  • This compound (C18) : Superior hydrophobicity but requires longer reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.